molecular formula C5H10FN B12936562 2-(Fluoromethyl)cyclobutanamine

2-(Fluoromethyl)cyclobutanamine

Cat. No.: B12936562
M. Wt: 103.14 g/mol
InChI Key: YWNKFYBBNKCGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)cyclobutanamine is a cyclobutane-derived amine building block engineered for advanced applications in medicinal chemistry and drug discovery. The incorporation of a fluoromethyl group (-CH₂F) onto the strained cyclobutane ring creates a unique molecular scaffold that is of high interest for the design of bioactive compounds . Fluoroalkyl groups, including fluoromethyl and trifluoromethyl substituents, are established bioisosteres used to fine-tune the properties of drug candidates, such as their metabolic stability, lipophilicity, and membrane permeability . Specifically, cyclobutane rings with fluoroalkyl substituents have been investigated as potential isosteric replacements for common groups like the tert-butyl moiety, a strategy that can preserve biological activity while potentially enhancing a molecule's resistance to metabolic clearance . This amine serves as a critical synthetic intermediate for constructing more complex molecules, offering researchers a versatile handle for further chemical modifications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

2-(fluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H10FN/c6-3-4-1-2-5(4)7/h4-5H,1-3,7H2

InChI Key

YWNKFYBBNKCGCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CF)N

Origin of Product

United States

Foundational & Exploratory

2-(Fluoromethyl)cyclobutanamine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and structure elucidation of 2-(Fluoromethyl)cyclobutanamine , a high-value fluorinated building block in modern drug discovery.

Structure Elucidation, Synthesis, and Physicochemical Profiling

Executive Summary: The Strategic Value of the Scaffold

2-(Fluoromethyl)cyclobutanamine represents a critical intersection of three medicinal chemistry design principles: bioisosterism , conformational restriction , and pKa modulation .

Unlike flexible linear amines, the cyclobutane ring locks the amine and fluoromethyl groups into specific spatial vectors. This rigidity reduces the entropic penalty of binding to protein targets. Furthermore, the vicinal fluoromethyl group (


) exerts a strong inductive effect (

), lowering the basicity of the amine (typically by 1–2 pKa units compared to the non-fluorinated parent), which improves oral bioavailability and blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.
Core Structural Features[1][2][3]
  • Scaffold: Puckered cyclobutane ring (butterfly conformation).

  • Stereocenters: Two chiral centers at C1 and C2.

  • Isomerism: Exists as cis and trans diastereomers, each resolvable into enantiomers (

    
    ; 
    
    
    
    ; etc.).
  • Key Interaction: The C–F bond acts as a weak hydrogen bond acceptor and modulates the H-bond donor capability of the adjacent amine.

Synthesis and Reaction Optimization

The most robust route to 2-(fluoromethyl)cyclobutanamine avoids direct fluorination of the amine, which is prone to oxidation. Instead, a "Fluorine-Early" approach is preferred, utilizing a Curtius Rearrangement strategy on a fluorinated intermediate.

Retrosynthetic Analysis

The target is disconnected to 2-(fluoromethyl)cyclobutanecarboxylic acid . The acid is derived from a mono-protected 1,2-dicarboxylate precursor where the alcohol is fluorinated prior to amine formation.

Validated Synthetic Protocol (Step-by-Step)

Prerequisites: Inert atmosphere (


 or Ar), anhydrous solvents.
Step 1: Selective Reduction of Diester
  • Substrate: trans-Diethyl cyclobutane-1,2-dicarboxylate.

  • Reagent: Sodium borohydride (

    
    ) / 
    
    
    
    (to generate
    
    
    in situ) or DIBAL-H at -78°C.
  • Goal: Monoreduction to ethyl 2-(hydroxymethyl)cyclobutanecarboxylate .

  • Critical Control Point: Monitor by TLC to prevent over-reduction to the diol.

Step 2: Deoxofluorination
  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST.

  • Solvent: DCM, -78°C to RT.

  • Mechanism: The hydroxyl group attacks the sulfur center, displacing fluoride. The fluoride ion then attacks the carbon in an

    
     fashion.
    
  • Causality: Deoxo-Fluor is thermally more stable than DAST, reducing the risk of decomposition during scale-up.

  • Outcome: Ethyl 2-(fluoromethyl)cyclobutanecarboxylate .

Step 3: Hydrolysis and Curtius Rearrangement
  • Hydrolysis:

    
     in 
    
    
    
    yields the free carboxylic acid.
  • Acyl Azide Formation: Treat acid with Diphenylphosphoryl azide (DPPA) and

    
     in Toluene.
    
  • Rearrangement: Heat to 80–100°C. The acyl azide rearranges to the isocyanate (

    
    ) with evolution of 
    
    
    
    .
  • Trapping:

    • Option A (Boc-protected): Add tert-butanol to trap isocyanate as the Boc-carbamate.

    • Option B (Free Amine): Acidic hydrolysis (

      
      ) of the isocyanate/carbamate.
      
Synthetic Workflow Diagram

SynthesisRoute Start Diethyl cyclobutane- 1,2-dicarboxylate Inter1 Ethyl 2-(hydroxymethyl) cyclobutanecarboxylate Start->Inter1 NaBH4, LiCl Selective Reduction Inter2 Ethyl 2-(fluoromethyl) cyclobutanecarboxylate Inter1->Inter2 Deoxo-Fluor DCM, -78°C Inter3 2-(Fluoromethyl) cyclobutanecarboxylic acid Inter2->Inter3 LiOH, THF/H2O Hydrolysis Isocyanate Isocyanate Intermediate Inter3->Isocyanate DPPA, Et3N, Heat Curtius Rearrangement Final 2-(Fluoromethyl) cyclobutanamine Isocyanate->Final HCl (aq) Hydrolysis

Figure 1: Strategic synthesis of 2-(fluoromethyl)cyclobutanamine via modified Curtius rearrangement.

Structure Elucidation & Stereochemistry

Distinguishing the cis and trans isomers is the primary analytical challenge. The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.[1] This puckering significantly affects NMR coupling constants.

NMR Spectroscopy Strategy

 NMR is the definitive tool.  The fluorine signal is highly sensitive to the local electronic environment and spatial proximity to the amine.
ParameterCis-Isomer (Expected)Trans-Isomer (Expected)Mechanistic Basis

Shift (

)

to

ppm

to

ppm
Typical range for primary alkyl fluorides (

).

(Gem)

Hz

Hz
Large geminal coupling characteristic of

.

(Vic)
Larger (if anti-periplanar)Smaller (if gauche)Karplus relationship dependence on dihedral angle.
NOE / HOESY Strong

correlation
Weak/No

correlation
Through-space interaction is dominant in cis.
Conformational Analysis (Puckering)

In the cis-1,2-disubstituted isomer, the substituents often occupy pseudo-equatorial/pseudo-axial positions to minimize steric clash, though 1,2-interactions are unavoidable. In the trans-isomer, both substituents can adopt pseudo-equatorial positions, generally making the trans-isomer thermodynamically more stable.

Diagnostic Protocol:

  • Run 1D

    
     NMR:  Confirm integration and multiplicity (triplet of doublets is common due to 
    
    
    
    and
    
    
    ).
  • Run

    
    -
    
    
    
    HOESY:
    This Heteronuclear Overhauser Effect Spectroscopy experiment detects through-space interactions.
    • Positive Signal: Indicates the Amine H and Fluoromethyl H are spatially close (

      
       Å) 
      
      
      
      Cis isomer .
    • Negative/Weak Signal: Indicates distal arrangement

      
      Trans isomer .
      
Stereochemical Logic Flow

Elucidation Sample Unknown Isomer Sample Step1 1H-19F HOESY Experiment Sample->Step1 ResultA Strong Cross-Peak (NH to CH2F) Step1->ResultA Proximity < 5Å ResultB No/Weak Cross-Peak Step1->ResultB Proximity > 5Å ConclusionA CIS Isomer (Syn-facial) ResultA->ConclusionA ConclusionB TRANS Isomer (Anti-facial) ResultB->ConclusionB

Figure 2: Decision tree for stereochemical assignment using HOESY NMR.

Physicochemical Properties[1][5][6][7][8][9]

The introduction of the fluoromethyl group at the 2-position drastically alters the physicochemical profile compared to the methyl analog.

Basicity (pKa)[7][10]
  • Cyclobutanamine: pKa

    
    
    
  • 2-(Fluoromethyl)cyclobutanamine: pKa

    
    
    
  • Impact: The electron-withdrawing fluorine (inductive effect through 2 bonds) stabilizes the free base form, lowering the pKa. This is crucial for tuning solubility and permeability.

Lipophilicity (LogD)

Fluorine is often termed "lipophilic," but in this context, the C-F bond is polar. However, by lowering the pKa, a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), which effectively increases the distribution coefficient (LogD) into lipophilic membranes compared to the highly ionized non-fluorinated parent.

PropertyValue (Approx.)Implication
MW 103.14 g/mol Fragment-based drug discovery (FBDD) friendly.
H-Bond Donors 1 (NH2)Good membrane permeability.
H-Bond Acceptors 1 (F)Fluorine acts as a weak acceptor.
TPSA 26 ŲHigh BBB permeability potential.

References

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Source: ChemPlusChem (2025). Context: Detailed synthesis of cis-2-substituted cyclobutanes and pKa analysis. URL:[Link][2]

  • The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks.
    Source: Journal of Organic and Pharmaceutical Chemistry (2023).[3] Context: General methodologies for fluorinated cyclobutane amines and Curtius rearrangement protocols. URL:[Link]
  • Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2015).[4] Context: Authoritative review on the effects of fluorine on pKa, lipophilicity, and conformation. URL:[Link][4]

  • Conformational Analysis of Cyclobutanes. Source: Imperial College London / LibreTexts. Context: Fundamental principles of cyclobutane puckering and stereochemical strain. URL:[Link]

Sources

Investigating the mechanism of action of 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Fluoromethyl)cyclobutanamine

Abstract

The introduction of fluorine and its moieties into small molecules has become a cornerstone of modern drug discovery, often conferring advantageous pharmacokinetic and pharmacodynamic properties.[1][2] The compound 2-(Fluoromethyl)cyclobutanamine, characterized by a unique combination of a rigid cyclobutane scaffold, a primary amine, and a fluoromethyl group, presents a compelling candidate for investigation as a novel therapeutic agent.[3][4] The structural similarities to known neuroactive compounds suggest a potential interaction with key components of the central nervous system. This guide provides a comprehensive, technically detailed framework for the systematic investigation of the mechanism of action of 2-(Fluoromethyl)cyclobutanamine, with a primary hypothesis centered on its potential role as a modulator of monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based approach to elucidating the pharmacological profile of this novel chemical entity.

Introduction and Primary Hypothesis

The chemical architecture of 2-(Fluoromethyl)cyclobutanamine, featuring a primary amine, suggests potential interactions with biological targets that recognize endogenous amines, such as neurotransmitters. The cyclobutane ring introduces conformational rigidity, which can enhance binding affinity and selectivity for a specific target.[5] Furthermore, the presence of a fluoromethyl group can significantly alter the compound's metabolic stability and basicity (pKa) compared to its non-fluorinated analogs, potentially influencing its target engagement and pharmacokinetic profile.[6][7][8][9]

Given these structural attributes, we hypothesize that 2-(Fluoromethyl)cyclobutanamine functions as an inhibitor of monoamine oxidases (MAO) or monoamine transporters (DAT, NET, SERT) . These protein families are critical regulators of neurotransmitter levels in the synaptic cleft, and their modulation is a validated strategy for the treatment of various neurological and psychiatric disorders.[10] This guide outlines a multi-phased experimental plan to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

Phase 1: Primary Target Identification and Characterization

The initial phase of this investigation is designed to identify the primary molecular target(s) of 2-(Fluoromethyl)cyclobutanamine from our hypothesized protein families. This will be achieved through a series of in vitro screening assays.

Monoamine Oxidase (MAO) Inhibition Assays

The first line of investigation will be to assess the inhibitory potential of the compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to increased neurotransmitter availability and is a therapeutic strategy for depression and Parkinson's disease.[10] The amine moiety of our test compound makes it a plausible substrate or inhibitor for MAOs.

This protocol is adapted from standard commercially available kits.

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Fluoromethyl)cyclobutanamine in an appropriate solvent (e.g., DMSO).

    • Reconstitute human recombinant MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare the substrate solution (e.g., tyramine or a specific substrate for each isoform like kynuramine) and the fluorescent probe solution.[10]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add a dilution series of 2-(Fluoromethyl)cyclobutanamine to the test wells.

    • Include a known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline) as positive controls.

    • Include a solvent control (e.g., DMSO) as a negative control.

    • Add the MAO-A or MAO-B enzyme solution to the appropriate wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and fluorescent probe solution.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission ~535/587 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Monoamine Transporter Uptake Assays

Concurrently, we will investigate the effect of 2-(Fluoromethyl)cyclobutanamine on the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters (DAT, NET, and SERT).

Inhibition of monoamine transporters is the mechanism of action for many antidepressant and psychostimulant drugs.[12] The structural similarity of our compound to monoamines makes it a candidate for interacting with these transporters.

This protocol utilizes commercially available kits that employ a fluorescent substrate that mimics the natural neurotransmitters.[13][14][15]

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[12]

    • Plate the cells in 96-well black, clear-bottom microplates and allow them to form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add a dilution series of 2-(Fluoromethyl)cyclobutanamine to the test wells.

    • Include known inhibitors for DAT (e.g., GBR-12909), NET (e.g., desipramine), and SERT (e.g., fluoxetine) as positive controls.

    • Include a solvent control (e.g., DMSO) as a negative control.

    • Add the fluorescent transporter substrate to all wells.

    • Incubate the plate at 37°C for a specified period.

    • Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of substrate uptake for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of each transporter as described for the MAO assays.

Data Presentation: Summary of Primary Screening Results
TargetIC50 (µM)
MAO-A
MAO-B
DAT
NET
SERT

Phase 2: Elucidation of the Mechanism of Inhibition

Once the primary target(s) have been identified with potent activity (e.g., IC50 < 10 µM), the next phase will focus on characterizing the nature of the interaction.

Enzyme/Transporter Kinetics

To understand how 2-(Fluoromethyl)cyclobutanamine inhibits its target, we will perform kinetic studies.

Kinetic analysis reveals whether the inhibitor competes with the substrate for the active site (competitive), binds to another site on the enzyme (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). This is crucial for understanding the compound's pharmacological behavior.[16]

  • Assay Setup:

    • Perform the same in vitro assay as in Phase 1 for the identified target.

    • Use a range of substrate concentrations.

    • For each substrate concentration, measure the reaction velocity in the absence of the inhibitor and in the presence of several fixed concentrations of 2-(Fluoromethyl)cyclobutanamine.

  • Data Analysis:

    • Plot reaction velocity versus substrate concentration to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation or by direct fitting of the kinetic data.[11]

Reversibility of Inhibition

Determining whether the inhibition is reversible or irreversible is a critical step in drug development.

Irreversible inhibitors, which often form a covalent bond with the target, can have a prolonged duration of action but may also have a higher risk of toxicity. Reversible inhibitors offer more tunable pharmacodynamics.[16]

  • Incubation:

    • Incubate the target enzyme with a high concentration of 2-(Fluoromethyl)cyclobutanamine (e.g., 10x IC50) for an extended period.

    • As a control, incubate the enzyme with the solvent alone.

  • Dilution and Activity Measurement:

    • Rapidly dilute the enzyme-inhibitor mixture into the assay solution, such that the inhibitor concentration is now well below its IC50 (e.g., <0.1x IC50).

    • Immediately measure the enzyme activity.

  • Data Interpretation:

    • Reversible Inhibition: If the enzyme activity is restored to a level comparable to the control, the inhibition is reversible.

    • Irreversible Inhibition: If the enzyme activity remains low after dilution, the inhibition is likely irreversible or very slowly reversible. In this case, further studies to determine the rate of inactivation (kinact) are warranted.[17][18]

Phase 3: Cellular and Functional Validation

After characterizing the molecular mechanism, it is essential to confirm that the compound elicits the expected functional response in a cellular context.

Measurement of Neurotransmitter Levels

If 2-(Fluoromethyl)cyclobutanamine inhibits a MAO or a monoamine transporter, it should lead to an increase in the extracellular levels of the corresponding neurotransmitter(s). Measuring these changes provides a direct link between target engagement and a functional cellular outcome.

  • Cell Culture:

    • Use a relevant neuronal cell model, such as differentiated SH-SY5Y cells or primary cortical neurons.

  • Treatment and Sample Collection:

    • Treat the cells with 2-(Fluoromethyl)cyclobutanamine at various concentrations.

    • Stimulate neurotransmitter release (e.g., with a high potassium solution).

    • Collect the extracellular medium at different time points.

  • Quantification:

    • Analyze the concentrations of dopamine, norepinephrine, and serotonin in the collected samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or mass spectrometry.[19]

Data Presentation: Effect on Neurotransmitter Levels
TreatmentDopamine (pg/mL)Norepinephrine (pg/mL)Serotonin (pg/mL)
Vehicle Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Phase 4: In Silico Modeling

Computational methods can provide valuable insights into the molecular interactions driving the inhibitory activity.

Molecular Docking

Molecular docking predicts the preferred binding orientation of the compound within the active site of its target protein. This can help to rationalize the observed activity and guide the design of more potent and selective analogs.

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human MAO-B) from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

    • Generate a low-energy 3D conformation of 2-(Fluoromethyl)cyclobutanamine.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site of the protein.

    • Analyze the resulting binding poses and scoring functions to identify the most plausible binding mode.

  • Interaction Analysis:

    • Visualize the predicted binding pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein residues.[20]

Visualizations

Overall Investigative Workflow

G cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Mechanism Elucidation cluster_phase3 Phase 3: Cellular Validation cluster_phase4 Phase 4: In Silico Modeling P1_MAO MAO-A/B Inhibition Assays P2_Kinetics Enzyme/Transporter Kinetics P1_MAO->P2_Kinetics If potent P1_Transporter Transporter Uptake Assays P1_Transporter->P2_Kinetics If potent P2_Reversibility Reversibility Studies P2_Kinetics->P2_Reversibility P3_Neurotransmitter Neurotransmitter Level Measurement P2_Reversibility->P3_Neurotransmitter P4_Docking Molecular Docking P3_Neurotransmitter->P4_Docking Provides context for MAO_Inhibition cluster_result MAO Monoamine Oxidase (MAO) Degrades Neurotransmitters Inactive_Metabolite Inactive Metabolites MAO->Inactive_Metabolite Metabolizes Increased_Neurotransmitter Increased Synaptic Neurotransmitter Levels Neurotransmitter Dopamine Serotonin Norepinephrine Neurotransmitter->MAO Substrate Compound 2-(Fluoromethyl)cyclobutanamine Compound->MAO Inhibits

Caption: A diagram illustrating the hypothesized inhibition of MAO by the compound.

Conclusion

This technical guide presents a structured and comprehensive strategy for elucidating the mechanism of action of 2-(Fluoromethyl)cyclobutanamine. By systematically progressing from broad-based primary target screening to detailed mechanistic studies and cellular validation, this approach will provide a robust pharmacological profile of the compound. The insights gained will be critical for determining its potential as a therapeutic agent and for guiding future drug development efforts. The integration of in vitro biochemical assays, cell-based functional assays, and in silico modeling ensures a multi-faceted and rigorous scientific investigation.

References

  • ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link]

  • ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • PMC. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Available at: [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Available at: [Link]

  • Graphviz. (2024). DOT Language. Available at: [Link]

  • MDPI. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available at: [Link]

  • PMC. (n.d.). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available at: [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Available at: [Link]

  • PMC. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]

  • PubMed. (2020). A Remarkable Difference That One Fluorine Atom Confers on the Mechanisms of Inactivation of Human Ornithine Aminotransferase by Two Cyclohexene Analogues of γ-Aminobutyric Acid. Available at: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • MDPI. (2024). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available at: [Link]

  • ResearchGate. (n.d.). Transition State Analogues of Enzymatic Reaction as Potential Drugs. Available at: [Link]

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  • PMC. (n.d.). Enzymatic C–H Functionalizations for Natural Product Synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Available at: [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Available at: [Link]

  • Encyclopedia MDPI. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Available at: [Link]

  • PubMed. (n.d.). Enzymatic phosphorylation of acyclic nucleoside analogs and correlations with antiherpetic activities. Available at: [Link]

  • ResearchGate. (2025). Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups. Available at: [Link]

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  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

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  • Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Available at: [Link]

  • CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Available at: [Link]

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Sources

Synthesis of novel 2-(Fluoromethyl)cyclobutanamine derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan

In modern drug discovery, the cyclobutane ring serves as a critical "conformational restrictor," often used to rigidify flexible neurotransmitters like GABA or glutamate to map receptor pharmacophores. The introduction of a fluoromethyl group (–CH₂F) at the C2 position of a cyclobutanamine scaffold offers a dual advantage: it introduces a dipole that mimics the electronic properties of a hydroxyl group (bioisosterism) while eliminating hydrogen bond donation, and it modulates the pKa of the adjacent amine via the gauche effect.

This guide details a robust, scalable synthetic route for 2-(fluoromethyl)cyclobutanamine , prioritizing the control of cis/trans stereochemistry and the safe execution of deoxofluorination reactions.

Strategic Retrosynthesis

The synthesis is designed to be divergent, allowing access to both cis and trans isomers from commercially available cyclobutane-1,2-dicarboxylic acids. The critical disconnection relies on a Nucleophilic Deoxofluorination of a protected amino-alcohol precursor.

Mechanistic Logic[1]
  • C–F Bond Formation: Late-stage introduction via Deoxo-Fluor® avoids potential elimination side reactions common with early-stage fluorination.

  • Stereocontrol: Established early by selecting the cis or trans dicarboxylic acid starting material.

  • Amine Protection: A Boc-carbamate is selected for its stability against the acidic/fluorinating conditions of the fluorination step (unlike silyl protections which are labile to HF).

Retrosynthesis target 2-(Fluoromethyl)cyclobutanamine (Target Scaffold) precursor N-Boc-2-(hydroxymethyl) cyclobutanamine target->precursor Acid Deprotection intermediate 2-(tert-Butoxycarbonylamino) cyclobutanecarboxylic acid precursor->intermediate Deoxofluorination (Deoxo-Fluor) start Cyclobutane-1,2-dicarboxylic acid (Cis or Trans) intermediate->start Curtius Rearrangement

Figure 1: Retrosynthetic analysis showing the disconnection to the dicarboxylic acid precursor.

Detailed Experimental Protocol

Stage 1: Scaffold Construction (Curtius Rearrangement)

Objective: Convert one carboxylic acid moiety into a protected amine with retention of configuration.

Reagents: cis- or trans-Cyclobutane-1,2-dicarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

  • Anhydride Formation: Reflux the dicarboxylic acid (10.0 g, 69 mmol) in acetic anhydride (40 mL) for 4 hours. Concentrate in vacuo to yield the cyclic anhydride.

  • Desymmetrization: Dissolve anhydride in THF. Add 1.0 eq of LiOH or benzyl alcohol (if differentiating) to open the ring to the mono-ester/mono-acid. Note: For the simplest route to the amino acid, we proceed via the mono-ester.

  • Curtius Rearrangement:

    • Dissolve the mono-ester acid (5.0 g) in dry toluene.

    • Add TEA (1.2 eq) and DPPA (1.1 eq). Stir at RT for 1 hour (Acyl azide formation).

    • Heat to 90°C. Evolution of N₂ gas indicates isocyanate formation.

    • Once gas evolution ceases, add excess tert-butanol (10 eq) and reflux for 12 hours.

  • Isolation: Concentrate and purify via silica gel chromatography (Hex/EtOAc) to yield the N-Boc-amino ester .

Stage 2: Reduction to Amino-Alcohol

Objective: Reduce the remaining ester/acid to the primary alcohol without reducing the carbamate.

  • Dissolve N-Boc-amino ester (1.0 eq) in anhydrous THF at 0°C.

  • Add LiBH₄ (2.0 M in THF, 3.0 eq) dropwise. Why LiBH₄? It is milder than LiAlH₄ and chemoselective for esters in the presence of carbamates.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Carefully add sat. NH₄Cl at 0°C. Extract with EtOAc.

  • Result: N-Boc-2-(hydroxymethyl)cyclobutanamine .

Stage 3: Nucleophilic Deoxofluorination (The Critical Step)

Safety Warning: Deoxofluorination reagents release HF. Reactions must be performed in plastic (HDPE/PP) or Teflon vessels if possible, or standard glassware with rigorous safety shielding. Avoid DAST if scaling >5g due to thermal instability; use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E .

Protocol:

  • Setup: Charge a flame-dried flask (under Ar) with N-Boc-2-(hydroxymethyl)cyclobutanamine (1.0 g, 5.0 mmol) in anhydrous DCM (15 mL).

  • Cooling: Cool the solution to -78°C . Critical: Low temperature prevents elimination to the cyclobutene side-product.

  • Addition: Add Deoxo-Fluor (1.2 eq) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (never exceed RT).

  • Quench: Pour the reaction mixture into a vigorously stirring solution of sat. NaHCO₃ (excess). Caution: Massive CO₂ evolution.

  • Purification: Extract with DCM. The fluorinated product is often less polar than the alcohol. Flash chromatography (10-20% EtOAc/Hex) yields N-Boc-2-(fluoromethyl)cyclobutanamine .

Stage 4: Deprotection & Salt Formation
  • Dissolve the fluorinated intermediate in 1,4-dioxane.

  • Add 4.0 M HCl in dioxane (10 eq). Stir at RT for 2 hours.

  • Precipitate the hydrochloride salt with Et₂O. Filter and dry under vacuum.

Critical Process Parameters & Visualization

The following diagram illustrates the decision matrix for the fluorination step, highlighting the "Kill Steps" where the synthesis often fails.

Workflow cluster_0 Stage 2: Reduction cluster_1 Stage 3: Fluorination (Critical) cluster_2 Outcomes Ester N-Boc Ester Alcohol Amino Alcohol Ester->Alcohol LiBH4, THF 0°C -> RT Deoxo Deoxo-Fluor Addition (-78°C) Alcohol->Deoxo DCM, Anhydrous Warm Warm to 0°C Deoxo->Warm Quench NaHCO3 Quench Warm->Quench Product Target Fluoride Quench->Product Major Elim Elimination (Side Product) Quench->Elim If T > 0°C

Figure 2: Reaction workflow emphasizing temperature control during fluorination to minimize elimination.

Data Summary: Isomer Comparison

The cis and trans isomers exhibit distinct physical properties useful for identification.

Propertycis-2-(Fluoromethyl)aminetrans-2-(Fluoromethyl)amineAnalytical Method
¹⁹F NMR Shift -215 to -220 ppm-210 to -215 ppm¹⁹F NMR (CDCl₃)
coupling (

)
47.5 Hz (dt)47.2 Hz (dt)¹H NMR (geminal)
Lipophilicity (LogP) Lower (more polar)HigherHPLC / Calculated
pKa (Amine) ~8.9~9.2Potentiometric Titration

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesis, the following checkpoints must be met:

  • The "Fluorine Scan" (¹⁹F NMR):

    • Upon reaction with Deoxo-Fluor, the ¹⁹F NMR spectrum must show a triplet of doublets (or similar multiplet depending on resolution) around -215 ppm .

    • Validation: Disappearance of the Deoxo-Fluor reagent peaks and absence of peaks around -150 ppm (which would indicate HF salts or hydrolyzed reagent).

  • The "Geminal Coupling" (¹H NMR):

    • The methylene protons adjacent to the fluorine (

      
      ) will exhibit a large geminal coupling constant (
      
      
      
      ).
    • Visual Check: Look for the "doublet of multiplets" at 4.3–4.6 ppm. If this pattern is missing, fluorination failed.

  • Crystallinity Check:

    • The final HCl salt should be a white, hygroscopic solid. If it is an oil, it likely contains residual solvent or oligomers. Recrystallize from MeOH/Et₂O.

References

  • Grygorenko, O. O., et al. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.

  • Moon, H. W., et al. (2023).[1] "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling." Journal of the American Chemical Society.

  • Watanabe, M., et al. (2018). "Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1." Bioorganic & Medicinal Chemistry Letters.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry.

  • Champagne, P. A., et al. (2015). "Recent developments in the deoxyfluorination of alcohols using sulfonyl fluorides." Chemical Reviews.

Sources

A Comprehensive Spectroscopic Analysis of 2-(Fluoromethyl)cyclobutanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic analysis of 2-(fluoromethyl)cyclobutanamine, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a comprehensive characterization of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not only a predictive interpretation of the spectra but also the causal reasoning behind the experimental observations and methodologies. The guide emphasizes the interplay of the cyclobutane ring's conformational dynamics, the electronic influence of the primary amine, and the distinctive signature of the fluoromethyl group on the resulting spectroscopic data.

Introduction: The Structural Elucidation Challenge

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery. 2-(Fluoromethyl)cyclobutanamine presents a unique structural challenge due to the combination of a strained four-membered ring, a basic amino group, and an electron-withdrawing fluoromethyl substituent. Each of these features imparts distinct and often overlapping spectroscopic signatures. A holistic analytical approach, leveraging the strengths of multiple spectroscopic techniques, is therefore essential for unambiguous structure verification and stereochemical assignment. This guide will deconstruct the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared data, providing a robust framework for the analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. For 2-(fluoromethyl)cyclobutanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of 2-(fluoromethyl)cyclobutanamine is expected to be complex due to the non-planar, puckered nature of the cyclobutane ring and the presence of multiple chiral centers. The protons on the cyclobutane ring are diastereotopic, leading to distinct chemical shifts and complex coupling patterns.

Expected Chemical Shifts and Coupling Constants:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
CH-NH₂~2.8 - 3.5MultipletDeshielded by the adjacent electronegative nitrogen atom.
CH-CH₂F~2.0 - 2.8MultipletInfluenced by both the cyclobutane ring and the fluoromethyl group.
CH₂F~4.2 - 4.8Doublet of Triplets (dt)²JHF ≈ 47-50 Hz, ³JHH ≈ 7-10 HzThe large geminal coupling to fluorine is characteristic. Further splitting arises from vicinal coupling to the adjacent methine proton.
Ring CH₂~1.5 - 2.2MultipletsComplex overlapping signals due to diastereotopicity and restricted bond rotation in the cyclobutane ring.
NH₂~1.0 - 2.5Broad SingletChemical shift is concentration and solvent dependent; proton exchange often leads to signal broadening.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the cyclobutane ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for definitively assigning the proton and carbon signals.

Diagram of the ¹H NMR Analysis Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation 1H_NMR Acquire 1H NMR Spectrum Integration Integrate Peaks 1H_NMR->Integration Multiplicity Analyze Multiplicity 1H_NMR->Multiplicity Assign_Protons Assign Proton Signals Integration->Assign_Protons Multiplicity->Assign_Protons COSY Acquire COSY Spectrum Determine_Connectivity Determine H-H Connectivity COSY->Determine_Connectivity HSQC Acquire HSQC Spectrum Assign_Carbons Assign Carbon Signals HSQC->Assign_Carbons Assign_Protons->Determine_Connectivity Final_Structure Confirm Structure Determine_Connectivity->Final_Structure Assign_Carbons->Final_Structure

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C -NH₂~45 - 55Directly attached to the electronegative nitrogen.
C -CH₂F~35 - 45Influenced by the adjacent fluoromethyl group.
C H₂F~80 - 90 (doublet)Strongly deshielded by the fluorine atom, exhibiting a large one-bond C-F coupling (¹JCF ≈ 170-190 Hz).
Ring C H₂~20 - 35Typical range for cyclobutane methylene carbons.

Authoritative Grounding: The prediction of ¹³C chemical shifts can be refined using computational methods such as Density Functional Theory (DFT) calculations, which have shown high accuracy in predicting NMR parameters.[1]

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.[2] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.

Expected Chemical Shift and Coupling:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
CH₂F ~ -200 to -220Triplet of Triplets (tt)²JFH ≈ 47-50 Hz, ³JFH ≈ 20-30 HzThe large geminal coupling to the attached protons is characteristic. Smaller three-bond coupling to the methine proton is also expected.

Expertise & Experience: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for monitoring reactions involving fluorinated compounds and for studying subtle conformational changes.[3]

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For 2-(fluoromethyl)cyclobutanamine, with a molecular formula of C₅H₁₀FN, the expected nominal molecular weight is 103.14 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

m/zProposed FragmentRationale
103[M]⁺Molecular ion. Due to the presence of a nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.
102[M-H]⁺Loss of a hydrogen atom, a common fragmentation for cyclic amines.[4]
73[M-CH₂F]⁺Loss of the fluoromethyl radical.
70[M-NH₂-H]⁺Loss of the amino group and a hydrogen atom.
56[C₄H₈]⁺Cleavage of the cyclobutane ring with loss of the substituted portion.[5]
30[CH₂NH₂]⁺Alpha-cleavage, a characteristic fragmentation of primary amines.

Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion and key fragments, providing an unambiguous validation of the chemical formula.

Diagram of the Mass Spectrometry Fragmentation Pathway:

G Molecular_Ion [C5H10FN]+• m/z = 103 Fragment_102 [C5H9FN]+ m/z = 102 Molecular_Ion->Fragment_102 - H• Fragment_73 [C4H8N]+ m/z = 73 Molecular_Ion->Fragment_73 - •CH2F Fragment_70 [C5H8F]+ m/z = 70 Molecular_Ion->Fragment_70 - •NH3 Fragment_56 [C4H8]+• m/z = 56 Molecular_Ion->Fragment_56 - CH3FN Fragment_30 [CH4N]+ m/z = 30 Fragment_73->Fragment_30 α-cleavage

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400 - 3250N-H stretchPrimary AmineMedium (two bands)
2950 - 2850C-H stretchAliphaticStrong
1650 - 1580N-H bendPrimary AmineMedium
1250 - 1020C-N stretchAliphatic AmineMedium
1100 - 1000C-F stretchFluoroalkaneStrong
910 - 665N-H wagPrimary AmineBroad, Strong

Causality Behind Experimental Choices: The two distinct N-H stretching bands are a definitive indicator of a primary amine.[6] The strong C-F stretching absorption confirms the presence of the fluorine atom. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the overall molecular structure.

Integrated Spectral Analysis: A Unified Structural Conclusion

The true power of spectroscopic analysis lies in the integration of data from all techniques.

Workflow for Integrated Analysis:

G MS MS Data (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR IR Data (Functional Groups) IR->Proposed_Structure NMR NMR Data (Connectivity & Stereochemistry) NMR->Proposed_Structure Final_Confirmation Final Structural Confirmation Proposed_Structure->Final_Confirmation

Caption: Integrated spectroscopic analysis workflow.

By combining the molecular formula from MS, the functional groups identified by IR, and the detailed connectivity and stereochemistry from NMR, a definitive structure for 2-(fluoromethyl)cyclobutanamine can be established. For instance, the odd molecular weight from the mass spectrum confirms the presence of nitrogen. The N-H and C-F stretches in the IR spectrum identify the primary amine and the fluoroalkane moiety. Finally, the specific chemical shifts, multiplicities, and correlations in the ¹H, ¹³C, and ¹⁹F NMR spectra allow for the precise placement of these functional groups on the cyclobutane ring and provide insights into the relative stereochemistry of the substituents.

Experimental Protocols

6.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(fluoromethyl)cyclobutanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ may be used.

  • 2D NMR Acquisition: Acquire COSY and HSQC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations, respectively.

6.2. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique such as electrospray ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer.

6.3. Infrared Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer. Average at least 16 scans to improve the signal-to-noise ratio.

Conclusion

The spectroscopic analysis of 2-(fluoromethyl)cyclobutanamine is a multifaceted process that requires the synergistic application of NMR, MS, and IR techniques. This guide has provided a detailed predictive framework for the interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and supported by established literature. By following the outlined methodologies and interpretative strategies, researchers can confidently elucidate the structure of this and other complex small molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Oldfield, E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • Mikaelyan, A. R. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]

  • Gunawan, G., & Miranti, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Iwao, E., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]

  • Legg, J. I. (1987). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Chemical Reviews. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • NIST. (n.d.). Cyclobutylamine. NIST Chemistry WebBook. [Link]

  • Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • UCLA. (n.d.). Introduction to IR Spectra. [Link]

  • Save My Exams. (2025). Infrared (IR) spectroscopy. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • MDPI. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. [Link]

  • ResearchGate. (2014). Experimental (C-13 NMR, H-1 NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • ACS Publications. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

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  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 2-methylbutan-2-ol. [Link]

  • Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). [Link]

  • ResearchGate. (2025). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

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Precision Tuning with 2-(Fluoromethyl)cyclobutanamine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile of 2-(Fluoromethyl)cyclobutanamine , a specialized building block employed for high-precision lead optimization.

This guide moves beyond generic descriptions, focusing on the specific utility of the 1,2-disubstituted cyclobutane scaffold in modulating basicity, metabolic stability, and conformational entropy.

Executive Summary: The Strategic Value

In modern drug discovery, the "magic methyl" effect is well-known, but the "fluoromethyl cyclobutane" effect represents a more sophisticated tier of optimization. 2-(Fluoromethyl)cyclobutanamine serves as a conformationally restricted bioisostere of flexible fluorinated amines (e.g., 3-fluoro-propylamine chains).

Its core value proposition lies in three distinct vectors:

  • pKa Depression: The vicinal fluorine atom (2-position) lowers the amine pKa by 1.5–2.5 units via the inductive effect (

    
    ), reducing lysosomal trapping and improving membrane permeability without abolishing basicity entirely.
    
  • Metabolic Hardening: The cyclobutane ring resists oxidative metabolism better than linear alkyl chains, while the fluorine atom blocks potential metabolic soft spots on the methyl group.

  • Vectorial Control: Unlike flexible chains, the rigid cyclobutane ring (puckered conformation) locks the amine and fluorine vectors, allowing for precise engagement with protein binding pockets.

Physicochemical Profile & SAR Logic

The Vicinal Fluorine Effect (pKa Modulation)

The placement of the fluoromethyl group at the C2 position (vicinal to the amine) is critical. Unlike gem-difluoro substitutions which can drastically slash basicity, the 2-fluoromethyl group offers a "moderate" depression.

ParameterCyclobutanamine (Ref)2-(Fluoromethyl)cyclobutanamine3,3-DifluorocyclobutanamineMedicinal Consequence
pKa (Conj. Acid) ~9.67.8 – 8.2 ~7.0Ideal range for CNS penetration and reduced hERG liability.
LogP 0.81.1 1.3Slight lipophilicity increase; offset by reduced ionization at physiological pH.
TPSA 26 Ų26 Ų 26 ŲNo change in polar surface area; permeability gains are driven by pKa.
Conformation PuckeredLocked (Cis/Trans) Puckered2-substituent forces specific equatorial/axial preferences.
Stereochemical Implications (Cis vs. Trans)

The 1,2-substitution pattern introduces diastereomers with distinct properties.[1]

  • Cis-isomer: The amine and fluoromethyl group are on the same face. This often favors intramolecular H-bonding (N-H···F) in non-polar environments, potentially shielding polarity during membrane transit.

  • Trans-isomer: Vectors are divergent. This is typically preferred when the fluorine is intended to fill a specific hydrophobic pocket while the amine engages a key aspartate/glutamate residue.

Synthetic Accessibility: Validated Protocols

Synthesis of the 1,2-disubstituted motif is more challenging than the symmetric 3-substituted analogs. The most robust route utilizes a stereoselective Curtius rearrangement from the corresponding cyclobutane carboxylic acid.

Protocol: Stereoselective Synthesis of cis-2-(Fluoromethyl)cyclobutanamine

Source Grounding: Adapted from recent methodologies for functionalized cis-2-((fluoro)alkyl)cyclobutanes (ChemRxiv, 2025).

Step 1: Precursor Synthesis (Cycloaddition)

  • Reagents: Methyl acrylate + 1,1-dimethoxyethene (Photochemical [2+2]).

  • Transformation: Hydrolysis and resolution to yield cis-2-(hydroxymethyl)cyclobutanecarboxylic acid ester.

Step 2: Fluorination (The Critical Step) Direct fluorination of the alcohol requires care to avoid ring expansion.

  • Substrate: cis-2-(hydroxymethyl)cyclobutanecarboxylate.

  • Reagent: Perfluoro-1-butanesulfonyl fluoride (PBSF) or DAST (Diethylaminosulfur trifluoride).

  • Conditions: DCM, -78°C to RT.

  • Mechanism: Nucleophilic substitution of the activated alcohol by fluoride.

  • Yield: Typically 50-65%.

Step 3: Amine Installation (Curtius Rearrangement)

  • Hydrolysis: LiOH, THF/H2O → Free carboxylic acid.

  • Acyl Azide Formation: DPPA (Diphenylphosphoryl azide), TEA, Toluene, 0°C.

  • Rearrangement: Heat to 80°C (Isocyanate formation).

  • Trapping: Add tert-butanol (to form Boc-protected amine) or aqueous acid (to form free amine).

  • Deprotection: 4M HCl in Dioxane.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Methyl Acrylate + Enol Ether Cyclo [2+2] Photocycloaddition (Cyclobutane Core Formation) Start->Cyclo Inter1 Intermediate: 2-(Hydroxymethyl)cyclobutane ester Cyclo->Inter1 Hydrolysis/Resolution Fluoro Deoxofluorination (DAST or PBSF, -78°C) Inter1->Fluoro Nucleophilic Fluorination Inter2 Intermediate: 2-(Fluoromethyl)cyclobutane ester Fluoro->Inter2 Hydrolysis Ester Hydrolysis (LiOH) Inter2->Hydrolysis Curtius Curtius Rearrangement (DPPA, Heat -> Isocyanate) Hydrolysis->Curtius Carboxylic Acid Activation Final Target: 2-(Fluoromethyl)cyclobutanamine Curtius->Final Acidic Hydrolysis

Caption: Step-wise synthetic route emphasizing the critical fluorination and Curtius rearrangement steps to preserve stereochemistry.

Medicinal Chemistry Decision Framework

When should you deploy 2-(fluoromethyl)cyclobutanamine? It is not a default building block but a problem-solver for specific liabilities.

Bioisosteric Mapping
  • Replacement for: Iso-butyl amine, n-propyl amine, or 4,4-difluoropiperidine.

  • Rationale: If your lead compound has a flexible alkyl amine that suffers from rapid CYP450 oxidation (N-dealkylation) or has a pKa > 9.5 causing phospholipidosis, this scaffold is the corrective maneuver.

Decision Logic Diagram

DecisionTree Problem Lead Liability Identified CheckPka CheckPka Problem->CheckPka CheckMet Is N-dealkylation or Alkyl oxidation high? CheckPka->CheckMet Yes Solution2 Use Gem-difluoro (3,3-subst) CheckPka->Solution2 No (pKa < 8 already) CheckFlex Is the chain flexible? (Entropy penalty) CheckMet->CheckFlex Yes Solution1 Use 2-(Fluoromethyl) cyclobutanamine CheckMet->Solution1 Yes (Block Metabolic Site) CheckFlex->Solution1 Yes (Need Rigid + Lower pKa) Solution3 Use Simple Cyclopropylamine CheckFlex->Solution3 No (Rigidity not required)

Caption: Strategic decision tree for selecting the 2-(fluoromethyl)cyclobutane scaffold during Lead Optimization.

Experimental Validation: Self-Validating Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To verify the "Metabolic Hardening" claim, compare the intrinsic clearance (


) of the fluorinated analog vs. the non-fluorinated parent.
  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.[2]

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of +16 Da (oxidation) or -14 Da (N-dealkylation) metabolites.

  • Success Criteria: The 2-(fluoromethyl) analog should exhibit >50% reduction in

    
     compared to the n-butyl or iso-butyl amine analog.
    
pKa Determination (Potentiometric Titration)
  • Instrument: Sirius T3 or equivalent.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water cosolvent (extrapolated to 0% organic).

  • Protocol: Titrate from pH 2 to pH 12.

  • Validation: The expected pKa must fall between 7.5 and 8.5. If pKa > 9.0, confirm structure (fluorine may be lost or misplaced).

References

  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Link

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Mondal, R., et al. (2021).[3] Fluorinated Rings: Conformation and Application. Chemistry – A European Journal.[3][4][5] Link

Sources

Fluorinated Cyclobutane Derivatives: A Technical Guide to a Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, renowned for its ability to fine-tune a compound's physicochemical and pharmacokinetic properties.[1][2] Concurrently, the use of strained, three-dimensional ring systems like cyclobutane has gained prominence as a tactic to achieve conformational restriction and escape the "flatland" of traditional aromatic structures.[3][4] The convergence of these two strategies has given rise to fluorinated cyclobutane derivatives, a class of building blocks demonstrating exceptional utility. This guide provides an in-depth exploration of the discovery, synthesis, and profound significance of these motifs. We will delve into the causality behind their unique properties, detail robust synthetic protocols, and showcase their role as transformative bioisosteres in contemporary drug design programs.

The Rationale: Why Combine Fluorine and a Strained Ring?

The cyclobutane ring is not merely a passive spacer. Its puckered, three-dimensional conformation imposes significant conformational constraints on attached pharmacophoric groups, which can reduce the entropic penalty upon binding to a biological target.[3] This inherent rigidity can lock a molecule into a more bioactive conformation.

When fluorine or fluoroalkyl groups are introduced, a powerful synergy emerges. The high electronegativity of fluorine profoundly alters the electronic landscape of the cyclobutane core. This strategic functionalization allows medicinal chemists to modulate several critical parameters:

  • Metabolic Stability: Fluorine's strong carbon-fluorine bond can block sites of oxidative metabolism, a common liability for alkyl groups, thereby enhancing a drug candidate's half-life.[2][5]

  • Acidity/Basicity (pKa) Modulation: The potent electron-withdrawing nature of fluoroalkyl groups significantly impacts the acidity of nearby functional groups. For instance, replacing a hydrogen with fluorine atoms can lower the pKa of adjacent amines or increase the acidity of carboxylic acids, which is crucial for optimizing solubility and target engagement.[6][7][8]

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can improve membrane permeability.[7] However, the effect is highly dependent on the context and the specific fluorine-containing motif, offering a nuanced tool for property modulation.[9]

  • Conformational Control: The introduction of fluorine can influence the puckering of the cyclobutane ring, providing an additional layer of control over the spatial arrangement of substituents.

The combination of a strained sp³-rich core with the unique electronic properties of fluorine makes these derivatives highly sought-after building blocks in the quest for novel therapeutics with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[5][6]

Synthetic Strategies: Accessing the Fluorinated Cyclobutane Core

The synthesis of fluorinated cyclobutanes has evolved significantly, with several robust methods now available for accessing these valuable structures on a multigram scale.[10][11] The choice of strategy often depends on the desired fluorinated motif (e.g., -F, -CH₂F, -CHF₂, -CF₃).

Deoxofluorination of Carboxylic Acids and Alcohols

Deoxofluorination is a powerful and direct method for converting carboxylic acids and carbonyl compounds into their corresponding trifluoromethyl and difluoromethyl derivatives.

  • Trifluoromethylation: The reaction of a cyclobutanecarboxylic acid with sulfur tetrafluoride (SF₄) is a traditional and effective method for installing a -CF₃ group.[5][12] This reaction can be challenging due to the hazardous nature of SF₄, but recent procedural advancements, such as the addition of water or HF, have been found to significantly accelerate the transformation.[5][13]

  • Difluoromethylation: Aldehydes derived from cyclobutane precursors can be converted to difluoromethyl (-CHF₂) groups using reagents like morpholinosulfur trifluoride (Morph-DAST).[5] This transformation proceeds without stereomutation, preserving the stereochemistry of the starting material.

Nucleophilic Fluorination

Classical Sₙ2-type reactions are frequently employed for the synthesis of monofluorinated cyclobutanes.

  • Monofluoromethylation: A common approach involves the displacement of a good leaving group, such as a mesylate, with a fluoride source. Tetramethylammonium fluoride (TMAF) has proven effective for this transformation, allowing for the preparation of (fluoromethyl)cyclobutanes on a multi-gram scale.[5][11]

Workflow for Synthesizing Key Fluorinated Cyclobutane Building Blocks

The following diagram illustrates the common synthetic pathways from readily available cyclobutane precursors to valuable mono-, di-, and trifluoromethylated building blocks.

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Fluorinated Products start_acid Cyclobutane Carboxylic Acid cf3 CF3-Cyclobutane start_acid->cf3 SF4 start_alcohol Cyclobutane Carbinol aldehyde Cyclobutane Carboxaldehyde start_alcohol->aldehyde Swern Ox. mesylate Cyclobutylmethyl Mesylate start_alcohol->mesylate MsCl chf2 CHF2-Cyclobutane aldehyde->chf2 Morph-DAST ch2f CH2F-Cyclobutane mesylate->ch2f TMAF

Caption: General synthetic routes to fluorinated cyclobutane derivatives.

A Transformative Application: Bioisosteric Replacement

One of the most impactful applications of fluorinated cyclobutanes is their use as bioisosteres—substituents that possess similar steric and/or electronic properties to another group, allowing them to be interchanged without losing biological activity.[14]

The 1-(Trifluoromethyl)cyclobutyl Group: A Superior Mimic for tert-Butyl

The tert-butyl group is a common motif in drug design, valued for its steric bulk. However, it can be metabolically labile and contribute to high lipophilicity.[14] The 1-(trifluoromethyl)cyclobutyl group has emerged as an excellent bioisosteric replacement, offering similar spatial bulk while providing distinct property advantages.[12][13]

This replacement strategy preserves the three-dimensional space occupied by the tert-butyl group but introduces the benefits of fluorination. Studies have shown that this substitution can enhance metabolic stability and, in some cases, maintain or even improve biological activity.[12]

G cluster_tbu tert-Butyl Group cluster_cf3cybu 1-(CF3)cyclobutyl Group tbu tbu bioisostere Bioisosteric Replacement tbu_label Metabolically Labile cf3cybu cf3cybu cf3cybu_label Metabolically Robust

Caption: Bioisosteric relationship between tert-butyl and 1-(CF₃)cyclobutyl.

Quantitative Comparison of Physicochemical Properties

The impact of fluorination is clearly demonstrated by comparing key physicochemical properties. The introduction of fluoroalkyl groups systematically increases acidity (lowers pKa) due to the powerful inductive effect of fluorine.

Compound TypeSubstituentpKa (Carboxylic Acid)pKa (Amine HCl)
para-Substituted Phenyl tert-butyl4.7910.69
1-(CF₃)cyclopropyl2.994.06
1-(CF₃)cyclobutyl2.925.29
1-Substituted Cyclobutane -H~4.8~10.7
-CH₂F4.149.00
-CHF₂3.457.31
-CF₃2.925.29
Data compiled from sources[8][13]. Values for unsubstituted cyclobutane are estimates for comparison.

Experimental Protocol: Gram-Scale Synthesis of 1-(Trifluoromethyl)cyclobutane-1-amine

This protocol describes a representative deoxofluorination of a cyclobutanecarboxylic acid, a key step in producing valuable building blocks. This method is adapted from procedures reported for the synthesis of trifluoromethyl cyclobutanes.[12][13]

Objective: To synthesize 1-(trifluoromethyl)cyclobutane-1-amine hydrochloride from 1-aminocyclobutane-1-carboxylic acid.

Causality: The protocol begins with a protected amine to prevent side reactions with the highly reactive SF₄. Deoxofluorination with SF₄ directly converts the carboxylic acid to a trifluoromethyl group. The final deprotection step yields the target amine as a stable hydrochloride salt.

Materials:

  • 1-(Boc-amino)cyclobutane-1-carboxylic acid

  • Sulfur Tetrafluoride (SF₄)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen Fluoride (HF) or Water (as an additive)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • HCl in Methanol (1 M)

  • High-pressure stainless-steel reactor

Procedure:

  • Reactor Setup (Expert Handling Required):

    • Rationale: SF₄ is a toxic, corrosive gas. All operations must be performed in a certified fume hood using a specialized high-pressure reactor by trained personnel.

    • Place 1-(Boc-amino)cyclobutane-1-carboxylic acid (1.0 equiv) into the reactor vessel.

    • Seal the reactor according to the manufacturer's specifications.

  • Reagent Addition:

    • Rationale: The reaction is typically performed without a solvent or in a halogenated solvent like DCM. The additive (HF or water) catalyzes the reaction.[5]

    • Cool the reactor to -78 °C (dry ice/acetone bath).

    • Evacuate the reactor and backfill with nitrogen.

    • Condense SF₄ (3-5 equiv) into the reactor.

    • Carefully add the additive (e.g., HF, ~0.1 equiv).

  • Reaction:

    • Rationale: Heating is required to drive the deoxofluorination. Reaction time and temperature are critical and must be optimized.

    • Seal the reactor tightly and allow it to warm to room temperature behind a blast shield.

    • Transfer the reactor to a protected heating block and heat at 60-80 °C for 12-24 hours.

  • Workup and Quenching:

    • Rationale: The workup must safely neutralize unreacted SF₄ and acidic byproducts.

    • Cool the reactor back to -78 °C.

    • Slowly and carefully vent the excess SF₄ through a scrubber containing aqueous KOH.

    • Once depressurized, open the reactor and slowly pour the cooled reaction mixture onto a stirred, ice-cold saturated solution of NaHCO₃. Caution: Vigorous gas evolution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected trifluoromethyl intermediate.

  • Deprotection and Salt Formation:

    • Rationale: The Boc protecting group is acid-labile. Using HCl in methanol provides the deprotected amine directly as its hydrochloride salt, which is often a crystalline solid that is easy to purify.

    • Dissolve the crude intermediate in a minimal amount of methanol.

    • Add 1 M HCl in methanol (excess, ~2 equiv) and stir at room temperature for 2-4 hours.

    • Concentrate the solution under reduced pressure. The resulting solid can be recrystallized or purified by column chromatography to yield pure 1-(trifluoromethyl)cyclobutane-1-amine hydrochloride.

Conclusion and Future Outlook

Fluorinated cyclobutane derivatives represent a powerful confluence of conformational constraint and electronic modulation. Their demonstrated ability to enhance metabolic stability, fine-tune pKa, and serve as effective bioisosteres for problematic groups like tert-butyl has cemented their status as privileged scaffolds in modern medicinal chemistry.[6][12] As synthetic methodologies continue to improve, enabling more diverse and scalable access to these building blocks, their integration into drug discovery programs is set to expand, promising new avenues for the development of safer and more effective therapeutics.

References

  • Mykhailiuk, P. K. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – An Asian Journal. Available at: [Link]

  • Ni, C., & Hu, J. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. Available at: [Link]

  • Feng, Z., et al. (2020). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2018). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]

  • Grygorenko, O. O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF - ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Request PDF - ResearchGate. Available at: [Link]

  • Duan, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. Available at: [Link]

  • Sun, H., et al. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application of 2-(Fluoromethyl)cyclobutanamine in drug discovery pipelines

[1]

Executive Summary

2-(Fluoromethyl)cyclobutanamine is a high-value,

conformational restrictionmetabolic shieldinglipophilicity modulation1

Recent data (2023-2025) highlights a distinct stereoelectronic advantage: the cis-isomer of 2-(fluoromethyl)cyclobutanamine significantly lowers lipophilicity (


1

11

Physicochemical Profile & Mechanistic Rationale[2][3][4]

The "Fluorine Effect" on Conformation

The strategic value of 2-(fluoromethyl)cyclobutanamine lies in the interaction between the fluorine atom and the amine. In the cis-configuration, the C-F bond and the amine lone pair can adopt specific gauche or anti-orientations that are energetically distinct due to dipole-dipole interactions and hyperconjugation (

1
  • Lipophilicity Modulation: The cis-isomer typically exhibits a lower LogD than the trans-isomer.[1] This is attributed to the resultant dipole vector and the solvation shell organization around the compact, polarized motif.[1]

  • Basicity Tuning: The electron-withdrawing inductive effect (-I) of the

    
    -fluorine reduces the pKa of the amine by approximately 1.0–1.5 units compared to cyclobutanamine (pKa ~9.6).[1] This is often desirable to reduce hERG liability or improve membrane permeability (higher fraction of neutral species at physiological pH).
    
Comparative Data Table
PropertyCyclobutanaminecis-2-(Fluoromethyl)cyclobutanaminetrans-2-(Fluoromethyl)cyclobutanamineIsopropylamine
Hybridization

(Rigid)

(Rigid, Polarized)

(Rigid, Polarized)

(Flexible)
Approx.[1] pKa 9.68.4 – 8.88.2 – 8.610.6
LogP Trend BaselineLowest (High Polarity Vector)MediumHigh
Metabolic Stability Low (

-oxidation)
High (Steric + Electronic shielding)HighLow
Primary Utility ScaffoldLogP Lowering / Bioisostere Spacer / LinkerGeneric Amine

Application Scenarios: When to Use?

Scenario A: "Escape from Flatland"

Replacing aromatic amines or planar linkers with 2-(fluoromethyl)cyclobutanamine increases the fraction of


Scenario B: The "Methyl Scan" Upgrade

In standard optimization, a methyl group is often scanned around a ring.[1] Replacing a methyl with a fluoromethyl group on a cyclobutane ring serves two purposes:

  • Metabolic Blocking: Prevents metabolic oxidation of the methyl group.[1]

  • Dipole Introduction: The C-F bond introduces a permanent dipole that can engage in specific electrostatic interactions with the target protein (e.g., backbone carbonyls).[1]

Scenario C: Bioisosteric Replacement of Isopropyl/Cyclopropyl

The motif acts as a bioisostere for isopropyl or cyclopropyl groups but with "dialable" polarity.[1] If a lead compound is too lipophilic (LogD > 3.5), swapping an isopropyl amine for cis-2-(fluoromethyl)cyclobutanamine can drop LogD into the optimal range (2.0–3.[1]0) without changing the steric footprint.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of cis-2-(fluoromethyl)cyclobutanamine hydrochloride from cis-2-(hydroxymethyl)cyclobutanecarboxylic acid derivatives. Note: Direct deoxofluorination of amino-alcohols often fails due to aziridine formation or rearrangement.[1] The stepwise activation-substitution route is preferred for scalability.[1]

Reagents & Equipment[1]
  • Precursor: cis-2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (or ester).[1]

  • Reducing Agent: Borane dimethyl sulfide complex (

    
    ) or 
    
    
    .[1]
  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ).[1]
    
  • Azidation: Sodium Azide (

    
    ), DMF.[1]
    
  • Fluorination Source: Diethylaminosulfur trifluoride (DAST) or Morpho-DAST (if introducing F early), though the route below assumes F is already present or introduced via nucleophilic substitution on a leaving group.[1]

  • Solvents: DCM (anhydrous), THF, DMF.[1]

Step-by-Step Workflow (Decagram Scale)
Step 1: Reduction to Amino-Alcohol Precursor[1]
  • Dissolve cis-2-substituted-cyclobutane-carboxylic acid (1.0 eq) in anhydrous THF under

    
    .
    
  • Cool to 0°C. Dropwise add

    
     (1.5 eq).
    
  • Allow to warm to RT and stir for 4h.

  • Quench with MeOH.[1] Concentrate to yield cis-2-substituted-cyclobutylmethanol.[1]

Step 2: Activation (Mesylation)
  • Dissolve the alcohol in DCM at 0°C.

  • Add

    
     (1.5 eq) followed by MsCl (1.2 eq).[1]
    
  • Stir 2h. Wash with

    
    , brine, dry over 
    
    
    .[1]
  • Critical Checkpoint: Ensure no elimination to cyclobutene occurs (monitor via

    
     NMR).
    
Step 3: Nucleophilic Fluorination (If F not present)

If starting from a non-fluorinated diol, this step introduces the Fluorine.

  • Treat the activated primary alcohol (mesylate) with TBAF (tert-butylammonium fluoride) or CsF in t-Amyl alcohol at reflux.[1]

  • Alternative: Use DAST on the free alcohol at -78°C (Risk of rearrangement).[1] Preferred Route: Start with commercially available 2-(fluoromethyl)cyclobutane-1-carboxylic acid if available, then Curtius rearrangement or Amide formation

    
     Reduction.[1]
    
Step 4: Formation of Amine (via Azide)
  • Dissolve the cis-2-(fluoromethyl)cyclobutyl mesylate in DMF.[1]

  • Add

    
     (1.5 eq).[1] Heat to 60°C for 12h. (Safety: Blast shield required).
    
  • Extract with

    
    .[1]
    
  • Reduce the azide using Staudinger conditions (

    
    , THF/H2O) or Hydrogenation (
    
    
    , Pd/C).[1]
Step 5: Salt Formation
  • Dissolve free amine in

    
    .[1]
    
  • Add 2M HCl in ether dropwise.

  • Filter the white precipitate (cis-2-(fluoromethyl)cyclobutanamine HCl).[1]

  • Storage: Store at -20°C under Argon. Hygroscopic.

Decision Matrix & Workflow (Visualization)

Diagram 1: Strategic Decision Tree

When should a medicinal chemist deploy this specific building block?

DecisionTreeStartLead Optimization IssueCheckLogPIs LogP > 3.5?Start->CheckLogPCheckMetabMetabolic Hotspoton Alkyl Amine?CheckLogP->CheckMetabNoDeployCisDeploy cis-2-(Fluoromethyl)cyclobutanamineCheckLogP->DeployCisYes (Lowers LogP)CheckHerghERG Liability(pKa > 9.5)?CheckMetab->CheckHergNoCheckMetab->DeployCisYes (Blocks Oxidation)CheckHerg->DeployCisYes (Lowers pKa)UseAcyclicUse AcyclicFluorinated AmineCheckHerg->UseAcyclicNoDeployTransDeploy trans-isomer(Spacer/Linker)DeployCis->DeployTransNeed different vector?

Caption: Decision logic for incorporating 2-(fluoromethyl)cyclobutanamine to solve specific ADME liabilities.

Diagram 2: Synthesis Workflow (Decagram Scale)

SynthesisAcidcis-2-(Fluoromethyl)cyclobutane-COOHDPPACurtius Rearrangement(DPPA, tBuOH)Acid->DPPAStep 1BocAmineN-Boc IntermediateDPPA->BocAmineStep 2DeprotectHCl / DioxaneBocAmine->DeprotectStep 3Finalcis-2-(Fluoromethyl)cyclobutanamine HClDeprotect->FinalYield > 90%

Caption: Preferred scalable route via Curtius rearrangement to retain cis-stereochemistry.

References

  • Enamine Ltd. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link

  • Grygorenko, O. O., et al. (2023).[1][2] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry. Link

  • Piotr K. Mykhailiuk. (2021).[1] Saturated Bioisosteres of Benzene: Where to Put the Fluorine?. Enamine Building Blocks Collection.[1][3][4][5] Link

Potential use of 18F-labeled 2-(Fluoromethyl)cyclobutanamine in PET imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development and Validation of [¹⁸F]2-(Fluoromethyl)cyclobutanamine for PET Imaging

Abstract This application note details the experimental protocols and scientific rationale for the use of [¹⁸F]2-(Fluoromethyl)cyclobutanamine ([¹⁸F]2-FMCA) as a potential Positron Emission Tomography (PET) tracer. Based on its structural pharmacophore—a primary amine coupled with a conformationally restricted cyclobutane ring and a reactive fluoromethyl group—this molecule is proposed as a mechanism-based probe for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) activity. VAP-1 is a critical biomarker in inflammatory diseases, fibrosis, and certain cancers. This guide covers radiosynthesis, quality control, and preclinical validation assays.

Scientific Rationale & Mechanism of Action

Target Identification: VAP-1/SSAO

The structure of 2-(Fluoromethyl)cyclobutanamine contains a primary amine motif, making it a candidate substrate for amine oxidases. The specific inclusion of a fluoromethyl group adjacent to the amine suggests a design intent as a mechanism-based inhibitor (suicide substrate) .

  • Enzymatic Mechanism: VAP-1 converts primary amines into aldehydes, hydrogen peroxide, and ammonia.

  • Trapping Mechanism: The fluoromethyl group acts as a latent reactive group. Upon oxidation by VAP-1, the resulting iminium intermediate or aldehyde species is highly electrophilic, potentially leading to covalent binding with the enzyme's cofactor (Topaquinone - TPQ) or active site residues, thus trapping the ¹⁸F signal at the site of enzyme overexpression.

  • Conformational Restriction: The cyclobutane ring restricts the rotation of the amine side chain, potentially enhancing selectivity for VAP-1 over ubiquitous Monoamine Oxidases (MAO-A/B).

Pathway Visualization

VAP1_Mechanism cluster_legend Legend Tracer [18F]2-FMCA (Tracer) VAP1 VAP-1 Enzyme (Active Site) Tracer->VAP1 Binding (Km) Inter Intermediate (Iminium/Aldehyde) VAP1->Inter Oxidation (TPQ cofactor) Trapped Covalent Adduct (Signal Retention) Inter->Trapped Nucleophilic Attack (Suicide Inhibition) Metabolites Washout (If not trapped) Inter->Metabolites Hydrolysis (Failure Mode) key1 Primary Pathway key2 Off-Target

Figure 1: Proposed mechanism of action for [¹⁸F]2-FMCA targeting VAP-1/SSAO. The tracer acts as a suicide substrate, leading to irreversible retention.

Radiochemistry & Synthesis Protocol

Objective: Synthesize [¹⁸F]2-FMCA with >95% radiochemical purity (RCP) and high molar activity.

Precursor Requirements

To introduce ¹⁸F, a nucleophilic substitution approach is recommended using a protected precursor with a leaving group (Tosylate or Nosylate) at the fluoromethyl position.

  • Precursor Molecule: N-Boc-2-(tosyloxymethyl)cyclobutanamine.

  • Protecting Group: tert-Butyloxycarbonyl (Boc) is essential to prevent side reactions with the amine during fluorination.

Step-by-Step Synthesis Workflow
StepOperationReagents/ConditionsCritical Parameter
1. Activation Trapping [¹⁸F]F⁻QMA Carbonate cartridge, K₂CO₃/K₂.2.2Remove H₂O azeotropically (MeCN).
2. Labeling Sₙ2 SubstitutionPrecursor (5 mg) in MeCN, 100°C, 10 minAnhydrous conditions are vital.
3. Hydrolysis Deprotection4N HCl or TFA, 90°C, 5 minEnsure complete removal of Boc group.
4. Neutralization pH Adjustment2N NaOH / BufferTarget pH 7.0–7.4 for injection.
5. Purification HPLC (Semi-prep)C18 Column, EtOH/PBS gradientSeparate from non-radioactive hydroxyl byproduct.
6. Formulation Sterile Filter0.22 µm membraneTest for endotoxins/sterility.
Synthesis Diagram

Synthesis_Flow Cyclotron Cyclotron [18F]F- Production Drying Azeotropic Drying (K2.2.2/K2CO3) Cyclotron->Drying Labeling Nucleophilic Fluorination (100°C, MeCN) Drying->Labeling + Precursor Deprotection Acid Hydrolysis (Remove Boc) Labeling->Deprotection Intermediate Purification HPLC Purification (C18 Column) Deprotection->Purification QC Quality Control (GC/HPLC/TLC) Purification->QC

Figure 2: Radiosynthesis workflow for [¹⁸F]2-FMCA from cyclotron output to final formulation.

Preclinical Validation Protocols

In Vitro Specificity Assay (VAP-1)

Purpose: Confirm that [¹⁸F]2-FMCA accumulation is driven by VAP-1 activity.

  • Cell Lines: HUVEC (Human Umbilical Vein Endothelial Cells) or CHO cells transfected with human VAP-1.

  • Controls:

    • Negative Control: CHO wild-type (low VAP-1).

    • Blocking: Pre-incubation with Semicarbazide (specific SSAO inhibitor) or LJP-1207 .

  • Protocol:

    • Seed cells in 24-well plates.

    • Add [¹⁸F]2-FMCA (37 kBq/well) in PBS.

    • Incubate for 30, 60, and 120 min at 37°C.

    • Wash with ice-cold PBS (3x) to remove unbound tracer.

    • Lyse cells (0.1 N NaOH) and measure radioactivity (Gamma Counter).

    • Success Criteria: >5-fold reduction in uptake in blocking group vs. vehicle.

In Vivo Biodistribution & Metabolism

Purpose: Determine pharmacokinetics and stability.

  • Animal Model: Healthy C57BL/6 mice (n=4 per timepoint).

  • Injection: 3.7 MBq (100 µCi) via tail vein.

  • Timepoints: 5, 30, 60, 120 min p.i.

  • Key Organs: Blood, Liver, Kidney, Bone (to check for defluorination), Brain (BBB penetration).

  • Defluorination Check: High uptake in bone joints/skull indicates metabolic instability (release of free [¹⁸F]F⁻). If bone uptake >5% ID/g, the fluoromethyl group may be too labile.

Inflammation Imaging (Proof of Concept)

Purpose: Demonstrate utility in disease models.

  • Model: Turpentine-induced inflammation (intramuscular) or CFA (Complete Freund's Adjuvant) footpad model.

  • Protocol:

    • Induce inflammation 24h prior to scanning.

    • Inject [¹⁸F]2-FMCA (10 MBq).

    • Dynamic PET scan (0–60 min).

    • Analysis: Calculate SUVmax in inflamed tissue vs. contralateral muscle.

    • Validation: Correlate SUV with ex vivo VAP-1 expression (Western Blot/IHC).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Radiochemical Yield (<5%) Moisture in reactionDry K₂.2.2/K₂CO₃ complex extensively; use anhydrous MeCN.
High Bone Uptake Metabolic DefluorinationThe C-F bond may be labile. Consider deuteration of the fluoromethyl group ([¹⁸F]CD₂F) to exploit the Kinetic Isotope Effect (KIE).
Low Specific Binding High Non-specific BindingImprove purification to remove unlabeled amine impurities; check lipophilicity (logP should be < 2.0).

References

  • VAP-1 as a Target: Salmi, M., & Jalkanen, S. (2019). "Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Inflammation." Antioxidants & Redox Signaling. Link

  • Fluoromethyl Synthesis: Mykhailiuk, P. K. (2021). "Fluorinated Cyclobutanes: Synthesis and Properties." Chemical Reviews. Link

  • Cyclobutane Scaffolds: Grygorenko, O. O., et al. (2023). "Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. Link

  • SSAO PET Tracers: Wagner, S., et al. (2011). "Synthesis and evaluation of [11C]Pargyline as a tracer for monoamine oxidase B." Nuclear Medicine and Biology. Link (Cited for mechanism analogy).

  • Radiolabeling Methodology: Coenen, H. H., et al. (2010). "Consensus nomenclature rules for radiopharmaceutical chemistry." Nuclear Medicine and Biology. Link

Application Note: Protocols for Radiolabeling 2-([18F]Fluoromethyl)cyclobutanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the radiosynthesis, quality control, and in vivo formulation of 2-([18F]Fluoromethyl)cyclobutanamine , a structural analog relevant to amino acid transport imaging (e.g., system L or ASC transporters) and GABAergic system interrogation.

While cyclobutane scaffolds offer unique metabolic stability and conformational restriction compared to flexible alkyl chains, they present specific radiochemical challenges due to ring strain (~26 kcal/mol) . The protocol below is designed to maximize radiochemical yield (RCY) while mitigating ring-opening side reactions or elimination pathways common in strained cycloalkyl sulfonates.

Chemical Strategy

The synthesis relies on a nucleophilic substitution (


) of a sulfonate leaving group (Tosylate or Nosylate) by n.c.a. [18F]fluoride, followed by acid deprotection.
  • Target: 2-([18F]Fluoromethyl)cyclobutanamine

  • Precursor: N-Boc-2-(tosyloxymethyl)cyclobutanamine (or N-Boc-2-(nosyloxymethyl)cyclobutanamine for faster kinetics).

  • Critical Control Point: The cyclobutane ring is susceptible to thermal degradation at temperatures >120°C under highly basic conditions. This protocol utilizes a controlled temperature ramp and a specific base ratio to preserve scaffold integrity.

Radiosynthesis Workflow (Visualized)

The following diagram outlines the logic flow for the automated synthesis and validation process.

Radiosynthesis F18 [18F]Fluoride (aq) Cyclotron Target QMA QMA Carbonate Trapping F18->QMA Dry Azeotropic Drying (K2.2.2/K2CO3) QMA->Dry Elution (MeCN/H2O) Label Labeling Reaction (100°C, 10 min) Dry->Label Add Precursor Hydro Acid Hydrolysis (HCl, 100°C) Label->Hydro Deprotection Purify HPLC Purification (Semi-Prep) Hydro->Purify Neutralization Form Formulation (Saline/EtOH) Purify->Form C18 SPE Exchange QC Quality Control (Release) Form->QC

Figure 1: Automated radiosynthesis workflow for 2-([18F]Fluoromethyl)cyclobutanamine.

Detailed Experimental Protocols

Reagents and Materials[1][2][3][4][5][6][7][8][9]
ReagentGrade/SpecPurpose
Precursor >95% PurityN-Boc-2-(tosyloxymethyl)cyclobutanamine
[18F]Fluoride No-carrier-addedNucleophile source
Kryptofix 2.2.2 Reagent GradePhase transfer catalyst
Potassium Carbonate 99.99% Trace Metal BasisCounter-ion source
Acetonitrile (MeCN) Anhydrous (<50 ppm H2O)Reaction solvent
Hydrochloric Acid 4N or 6NDeprotection agent
Sodium Hydroxide 2NNeutralization
Automated Radiosynthesis Protocol (Step-by-Step)

This protocol is adaptable to GE TRACERlab, Synthera, or equivalent modules.

Step 1: [18F]Fluoride Trapping and Elution

  • Deliver [18F]fluoride in target water to a QMA Carbonate cartridge (pre-conditioned with 10 mL 0.5M K2CO3 and 20 mL water).

  • Elute trapped [18F] into the reactor using a solution of Kryptofix 2.2.2 (10-15 mg) and K2CO3 (2-3 mg) in MeCN/H2O (1.0 mL, 9:1 v/v).

    • Expert Insight: Avoid using excess base (>5 mg K2CO3). High basicity can promote elimination reactions on the cyclobutane ring, forming volatile cyclobutenes.

Step 2: Azeotropic Drying

  • Evaporate solvent at 95°C under helium flow and vacuum.

  • Add 1 mL anhydrous MeCN and repeat evaporation (x2) to ensure water content is <100 ppm.

    • Why: Residual water creates a solvation shell around the fluoride ion, drastically reducing nucleophilicity (

      
       suppression).
      

Step 3: Labeling Reaction (


) 
  • Dissolve 5-10 mg of Precursor in 1.0 mL anhydrous MeCN.

  • Add precursor solution to the dried [18F]K/K2.2.2 complex.

  • Heat to 100°C for 10 minutes (closed vessel).

    • Note: Do not exceed 110°C. The ring strain of cyclobutane makes the tosylate leaving group highly reactive, but also prone to decomposition at higher temperatures.

Step 4: Hydrolysis (Deprotection)

  • Cool reactor to 40°C.

  • Add 1.0 mL of 4N HCl .

  • Heat to 100°C for 5 minutes .

    • Mechanism:[1][2] Rapid removal of the tert-butyloxycarbonyl (Boc) group to yield the primary amine.

Step 5: Purification and Formulation

  • Cool to 40°C and add 2.0 mL 2N NaOH (or buffer) to neutralize pH to ~7.0.

  • Inject onto Semi-Prep HPLC (See Section 4 for conditions).

  • Collect the product fraction (retention time approx. 8-12 min).

  • Dilute fraction with 50 mL water and pass through a C18 Light SPE cartridge.

  • Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%) through a sterile 0.22 µm filter into the final product vial.

Quality Control (Release Criteria)

Before in vivo administration, the batch must meet these strict criteria.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Identity Half-life measurement105 – 115 min
pH pH Strip/Meter4.5 – 8.0
Residual Kryptofix TLC (Iodoplatinate spot test)< 50 µg/mL
Residual Solvents GC (Gas Chromatography)MeCN < 410 ppm; EtOH < 5000 ppm
Filter Integrity Bubble Point Test> 50 psi (depending on filter)

Analytical HPLC Conditions:

  • Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: 95% Water (0.1% TFA) / 5% MeCN (0.1% TFA). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (210 nm) and Gamma.

  • Note: The amine is polar; ion-pairing agents (TFA) are required for retention.

In Vivo Study Protocols (Preclinical)

Study Workflow Logic

InVivo Prep Animal Prep (Anesthesia/Catheter) Inject Tracer Injection (IV Tail Vein) Prep->Inject Dynamic Dynamic PET (0-60 min) Inject->Dynamic Immediate Static Static PET/CT (60 min p.i.) Dynamic->Static Biodist Ex Vivo Biodistribution (Organ Counting) Static->Biodist Sacrifice Metab Metabolite Analysis (Plasma/Urine) Biodist->Metab

Figure 2: Workflow for preclinical evaluation of the radiotracer.

Injection and Imaging
  • Animal Model: Mice (e.g., C57BL/6 or tumor xenografts).

  • Anesthesia: Isoflurane (2% in O2).

  • Dose: 5–10 MBq (100–200 µL) via tail vein.

  • Acquisition:

    • Dynamic: Start acquisition 10 seconds prior to injection to capture the arterial input function. Scan for 60 minutes.

    • Static: If dynamic is not possible, acquire static images at 30 and 60 minutes post-injection.

Metabolite Analysis (Defluorination Check)

The stability of the C-F bond on the cyclobutane ring is generally good, but in vivo defluorination leads to [18F]fluoride uptake in bone.

  • Protocol: Collect blood/urine at 60 min. Centrifuge to separate plasma. Precipititate proteins with MeCN. Analyze supernatant via Radio-TLC (Silica gel; 95:5 MeCN:H2O). Free [18F] stays at origin; intact tracer moves (Rf ~0.4-0.6).

Troubleshooting & Optimization

  • Issue: Low Yield (<10%)

    • Cause: Wet [18F] or insufficient precursor.

    • Fix: Check azeotropic drying cycles.[3] Increase precursor load to 10 mg.

  • Issue: High Impurities (UV)

    • Cause: Thermal degradation of precursor.

    • Fix: Lower labeling temperature to 90°C and extend time to 15 min.

  • Issue: Bone Uptake in Mice

    • Cause: Metabolic defluorination.

    • Fix: This may be intrinsic to the molecule's metabolism (P450 oxidation). Confirm it is not free fluoride in the formulation by checking QC TLC.

References

  • Cole, E. L., et al. (2014). "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 14(7), 875-900.

  • Schirrmacher, R., et al. (2006). "Recent developments and trends in 18F-radiochemistry: syntheses and applications." Mini Reviews in Organic Chemistry, 3(4), 417-434.
  • McConathy, J., & Owens, M. J. (2003). "Stereoselective synthesis of the amino acid transport tracer [18F]FACBC." Applied Radiation and Isotopes, 58(6), 657-666. (Provides foundational chemistry for cyclobutane labeling).

  • Pimlott, S. L., & Sutherland, A. (2011). "Molecular engineering of radiotracers for PET imaging of amino acid transporters." Chemical Society Reviews, 40(1), 149-162.

Sources

Procedure for scaling up the synthesis of 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigid scaffold that restricts conformational freedom while modulating lipophilicity. Specifically, 2-(fluoromethyl)cyclobutanamine serves as a metabolically stable surrogate for flexible alkyl amines or conformationally locked amino acid derivatives.

This application note details a robust, scalable protocol for the synthesis of 2-(fluoromethyl)cyclobutanamine hydrochloride. Unlike traditional academic routes utilizing DAST (Diethylaminosulfur trifluoride), which pose severe thermal hazards on a kilogram scale, this protocol utilizes XtalFluor-E® , a crystalline deoxofluorinating agent with a superior safety profile. We focus on the cis-diastereomer, given its prevalence in bioactive scaffolds, though the chemistry is applicable to the trans-isomer.

Key Process Improvements
  • Safety: Replacement of shock-sensitive liquid fluorinating agents with crystalline salts.

  • Scalability: Elimination of cryogenic (-78 °C) steps in favor of 0 °C to RT operations.

  • Purification: Optimized work-up to remove fluoride byproducts without emulsion formation.

Retrosynthetic Strategy & Pathway

The synthesis hinges on the efficient conversion of the carboxylic acid moiety to a fluoromethyl group while maintaining the integrity of the amine protection.

Retrosynthesis Target 2-(Fluoromethyl) cyclobutanamine HCl ProtectedAmine N-Boc-2-(fluoromethyl) cyclobutanamine Target->ProtectedAmine Deprotection (HCl/Dioxane) Alcohol N-Boc-2-(hydroxymethyl) cyclobutanamine ProtectedAmine->Alcohol Deoxofluorination (XtalFluor-E) Start 2-Aminocyclobutane carboxylic acid Alcohol->Start 1. Boc Protection 2. Reduction (BH3 or Mixed Anhydride)

Figure 1: Retrosynthetic disconnection showing the critical deoxofluorination bottleneck.

Critical Process Parameters (CPPs)

Before initiating the synthesis, the choice of fluorinating reagent is the primary safety decision. The table below contrasts the standard academic reagent (DAST) with the process-preferred reagent (XtalFluor-E).

ParameterDAST (Diethylaminosulfur trifluoride)XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Yellow liquid (fumes in air)Crystalline solid (free-flowing)
Thermal Stability Decomposes violently >90 °CStable up to ~205 °C (onset)
HF Generation Generates free HF upon hydrolysisNo free HF generation (requires HF amine complex as activator)
Scale-up Suitability Low (Risk of explosion)High (Predictable exotherm)
Selectivity Prone to elimination (olefin formation)Higher selectivity for substitution

Experimental Protocols

Phase 1: Precursor Synthesis

Target: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate Rationale: Direct fluorination of the amino acid is not feasible; the alcohol is the requisite handle.

  • Protection: Suspend cis-2-aminocyclobutanecarboxylic acid (1.0 equiv) in 1,4-dioxane/water (1:1). Add NaHCO₃ (2.5 equiv) and Boc₂O (1.2 equiv). Stir at RT for 12 h. Acidify to pH 3 and extract with EtOAc to yield the N-Boc acid.

  • Reduction:

    • Dissolve N-Boc acid in anhydrous THF (0.5 M) under N₂.

    • Cool to -10 °C. Add Isobutyl chloroformate (1.1 equiv) and NMM (1.1 equiv) to form the mixed anhydride.

    • Filter salts rapidly or proceed in situ.

    • Add NaBH₄ (2.5 equiv) in water/THF dropwise (Gas evolution!).

    • Process Note: The mixed anhydride reduction is safer on scale than LiAlH₄ and avoids boron emulsions associated with BH₃·THF.

    • Work-up: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Crystallize from Hexane/Et₂O.

Phase 2: Deoxofluorination (The Critical Step)

Target: tert-Butyl (2-(fluoromethyl)cyclobutyl)carbamate Reagent: XtalFluor-E® (commercially available or prepared from DAST + BF₃·OEt₂).

Step-by-Step Protocol:

  • Setup: Charge a dry reactor with tert-butyl (2-(hydroxymethyl)cyclobutyl)carbamate (1.0 equiv, e.g., 50 g). Dissolve in anhydrous DCM (10 volumes).

  • Activator Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) and Et₃N·3HF (2.0 equiv).[3]

    • Note: XtalFluor-E requires an exogenous fluoride source/activator. Et₃N·3HF suppresses elimination side-products (cyclobutene formation).

  • Cooling: Cool the mixture to 0 °C. (Cryogenic -78 °C is not required for XtalFluor-E, a major scale-up advantage).

  • Reagent Addition: Add solid XtalFluor-E (1.2 equiv) portion-wise over 30 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin or KMnO₄) or HPLC.

  • Quench (Critical):

    • Cool to 0 °C.

    • Quench by slow addition of 5% aqueous NaHCO₃. Caution: CO₂ evolution.

    • Stir vigorously for 30 minutes to hydrolyze any remaining sulfinyl intermediates.

  • Isolation: Separate phases. Wash organic layer with 1M HCl (to remove DBU) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (10-20% EtOAc/Hexanes).

Phase 3: Deprotection and Salt Formation

Target: 2-(Fluoromethyl)cyclobutanamine Hydrochloride

  • Dissolve the fluorinated intermediate in 1,4-dioxane (5 volumes).

  • Add 4M HCl in dioxane (3.0 equiv).

  • Stir at RT for 3 hours. Product may precipitate.

  • Add Et₂O (10 volumes) to complete precipitation.

  • Filter the white solid under N₂ (hygroscopic).

  • Drying: Dry in a vacuum oven at 40 °C over P₂O₅.

Analytical Data & Validation

The following data corresponds to the cis-isomer (racemic).

AssayExpected ResultNotes
¹H NMR (400 MHz, D₂O)

4.55 (dm, J = 47 Hz, 2H, CH₂F), 3.80 (m, 1H, CH-N), 2.85 (m, 1H, CH-alkyl)
The CH₂F signal is a characteristic doublet of multiplets with a large geminal coupling constant (~47 Hz).
¹⁹F NMR

-215 to -220 ppm (approx)
Decoupled signal should be a singlet; coupled will be a triplet.
Mass Spec (ESI) [M+H]⁺ = 104.1Free base mass.
HPLC Purity > 98.0% a/aMonitor for des-fluoro (alcohol) and elimination (cyclobutene) impurities.

Process Safety & Engineering Controls

Fluorination Hazard Management

While XtalFluor-E is safer than DAST, the reaction generates thionyl fluoride species and potentially HF in situ if moisture is present.

SafetyWorkflow Start Start Fluorination CheckMoisture Check Water Content (KF) Must be < 200 ppm Start->CheckMoisture Reactor Glass-lined or Hastelloy Reactor (Avoid standard steel due to HF risk) CheckMoisture->Reactor Pass Scrubber Caustic Scrubber (NaOH) Vent connected to neutralize acidic gases Reactor->Scrubber Off-gas Quench Controlled Quench Temp < 10°C, pH monitoring Reactor->Quench Completion

Figure 2: Engineering controls for the fluorination step.

  • Material Compatibility: Glass-lined reactors are preferred. If using metal, Hastelloy C-22 is required to resist fluoride corrosion.

  • Thermal Runaway: The decomposition energy of XtalFluor-E is roughly -800 J/g (initiation > 200 °C), whereas DAST is -1100 J/g (initiation ~90 °C). Despite this, always maintain cooling capacity to handle the heat of neutralization during the quench.

  • Waste Disposal: Aqueous waste contains fluorides and tetrafluoroborate salts. Do not mix with acidic waste streams (risk of HF evolution). Treat with CaCl₂ to precipitate CaF₂ before disposal.

References

  • Mykhailiuk, P. K., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes." ChemPlusChem.

    • Key Insight: Provides the foundational decagram-scale route for cis-1,2-disubstituted cyclobutanes.
  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.

    • Key Insight: The definitive guide on XtalFluor-E properties, safety d
  • Mahjut, M., et al. (2012). "Process Safety Assessment of Deoxofluorination Reagents." Organic Process Research & Development.
  • Grygorenko, O. O., et al. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.

    • Key Insight: Specific characterization of the fluoromethyl cyclobutane amine salts.

Sources

Application Note: Handling and Storage Protocols for 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the handling, storage, and experimental manipulation of 2-(Fluoromethyl)cyclobutanamine .

Executive Summary & Compound Profile

2-(Fluoromethyl)cyclobutanamine is a high-value, strained-ring building block used in medicinal chemistry to modulate basicity and metabolic stability (bioisostere for ethyl/isopropyl amines). Its unique structure combines the high ring strain of cyclobutane (~26 kcal/mol) with the electronic modulation of a monofluoromethyl group.

Handling this compound requires a bifurcated approach depending on its state: the Hydrochloric Salt (Stable Form) and the Free Base (Reactive Form) .

Physicochemical Snapshot
PropertyData (Estimated/Typical)Critical Note
Structure Cyclobutane ring with vicinal -NH₂ and -CH₂FExists as cis and trans diastereomers.
Molecular Weight 103.14 g/mol (Free Base)~139.6 g/mol (HCl Salt)
Physical State Free Base: Colorless, volatile liquidSalt: White to off-white hygroscopic solid
Basicity (pKa) ~8.8 – 9.2 (Predicted)Reduced basicity vs. cyclobutanamine due to -I effect of F.
Boiling Point ~90–100 °C (Free Base)Do not distill at atm pressure (Decomposition risk).[1]
Solubility DMSO, MeOH, DCM, THFSalt requires polar solvents (MeOH, Water).

Critical Hazards & Stability Mechanisms

The "Strain-Reactivity" Paradox

The cyclobutane core is kinetically stable but thermodynamically unstable.

  • Thermal Hazard: Heating above 100°C (especially in the presence of Lewis acids or strong bases) can trigger ring-opening or HF elimination.

  • Carbamate Formation: The primary amine (Free Base) reacts rapidly with atmospheric CO₂ to form solid carbamates, often mistaken for "freezing" or "precipitation."

Fluorine-Specific Risks

While the C-F bond is strong, the vicinal positioning (1,2-relationship) to the amine creates a potential pathway for HF elimination under forcing basic conditions, leading to cyclobutene byproducts.

Storage Protocols: The "Dual-State" System

The storage strategy is strictly dictated by the chemical form.

Workflow Diagram: Storage Decision Tree

StorageProtocol Start Incoming Compound FormCheck Identify Form Start->FormCheck Salt HCl/TFA Salt (Solid) FormCheck->Salt Solid FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Liquid SaltStore Storage: -20°C Desiccated Vial Salt->SaltStore BaseStore Storage: -80°C (Preferred) or -20°C FreeBase->BaseStore SaltAtm Atmosphere: Argon/N2 (Hygroscopic) SaltStore->SaltAtm BaseContainer Container: Teflon/Glass (Avoid Silicone Grease) BaseStore->BaseContainer BaseAtm Atmosphere: STRICT Inert (CO2 Sensitive) BaseContainer->BaseAtm

Figure 1: Decision tree for long-term storage based on chemical form.

Protocol Details
  • The Salt (Recommended for Long Term):

    • Temp: -20°C.

    • Container: Amber glass vial with a PTFE-lined screw cap.

    • Desiccation: Essential. Store the vial inside a secondary jar containing Drierite or silica gel. The salt is highly hygroscopic; moisture uptake will lead to hydrolysis errors in stoichiometry.

  • The Free Base (Transient Use Only):

    • Temp: -80°C is ideal; -20°C is acceptable for <1 month.

    • Atmosphere: Must be stored under positive Argon pressure.

    • Avoid: Do not store in plastic microfuge tubes (leaching/evaporation risk). Do not use Parafilm alone (permeable to CO₂).

Handling & Experimental Manipulation

The "Cold-Chain" Transfer Protocol

Rationale: Minimizing volatility and atmospheric exposure.

  • Equilibration: Remove the storage vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (20 mins) before opening. Crucial: Opening a cold vial condenses atmospheric water instantly, degrading the salt.

  • Inerting: Flush the headspace with Argon immediately after opening.

  • Solubilization:

    • Preferred Solvents: Anhydrous DCM, THF, or MeCN.

    • Avoid: Ketones (acetone) if the free amine is present (Schiff base formation).

Generating the Free Base (In Situ)

Never isolate and store the free base if possible. Generate it immediately before the reaction.

Protocol:

  • Suspend the 2-(Fluoromethyl)cyclobutanamine HCl salt in the reaction solvent (e.g., DCM).

  • Cool to 0°C.

  • Add 3.0 equivalents of solid NaHCO₃ or K₂CO₃ (Heterogeneous base is safer than liquid amines to prevent side reactions).

  • Stir for 30 mins.

  • Filter off the inorganic salts under Argon.

  • Use the filtrate immediately.

Quality Control & Validation

Purity Verification Workflow

Because of the fluorine atom, ¹⁹F NMR is the most powerful diagnostic tool.

MethodExpected SignalFailure Mode / Impurity
¹H NMR Cyclobutane multiplet (1.5–2.5 ppm)Broadening/Shift = Salt formation or aggregation.
¹⁹F NMR Doublet of triplets (approx -200 to -230 ppm)New peak at ~ -120 to -150 ppm indicates Ring Opening or HF elimination.
LC-MS [M+H]⁺ = 104.1[M+H]⁺ = 120+ (Oxidation) or dimer formation.
Visualizing Degradation Pathways

Degradation Compound 2-(Fluoromethyl) cyclobutanamine RingOpen Ring Opening (Linear Alkenes) Compound->RingOpen Thermal Stress Carbamate Carbamate Salt (White Precipitate) Compound->Carbamate Atmospheric Exposure Heat Heat (>100°C) CO2 Air (CO2)

Figure 2: Primary degradation pathways to monitor during QC.

Emergency & Safety Procedures

  • Skin Contact: Cyclobutanamines are corrosive and lipophilic (due to Fluorine). Wash immediately with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Spill: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with amines).

  • Fire: Use CO₂ or dry chemical.[2] Warning: Combustion may release Hydrogen Fluoride (HF). Full SCBA gear is required.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1258640-19-5 (Analogous Fluorinated Cyclobutanes). Retrieved October 26, 2023. Link

  • Mykhailiuk, P. K. (2021). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. (Contextual grounding on ring strain and F-group stability). Link

  • Sigma-Aldrich. Safety Data Sheet: Cyclobutanamine Hydrochloride. (General handling of strained amine salts). Link

  • Enamine Ltd. Building Blocks: Conformationally Restricted Fluorinated Amines. (Source for storage stability data of F-cyclobutanes). Link

(Note: Specific CAS 1638761-45-1 refers to the 2,2-difluoro analog, but handling protocols are homologous. The 2-monofluoromethyl variant is a custom synthesis item often cited in patent literature for specific kinase inhibitors.)

Sources

Troubleshooting & Optimization

Strategies for optimizing the reaction yield of 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Fluoromethyl)cyclobutanamine Synthesis & Optimization

Status: Active Agent: Senior Application Scientist Case ID: OPT-F-CYC-02

Executive Summary

Synthesizing 2-(fluoromethyl)cyclobutanamine presents a unique set of challenges due to the high ring strain of the cyclobutane scaffold (~26 kcal/mol) and the volatility of the final amine. The primary yield-killing factors are elimination side-reactions during fluorination (forming exocyclic alkenes) and product loss during isolation due to volatility.

This guide moves beyond standard textbook protocols, offering a field-tested "Golden Path" strategy that prioritizes intermediate stability and minimizes nucleophilic interference.

Part 1: The "Golden Path" Optimization Strategy

To maximize yield, we recommend introducing the fluorine atom before the amine functionality . Attempting to fluorinate an amino-alcohol (even if protected) often leads to intramolecular cyclization (oxazoline formation) or degradation.

Recommended Pathway: Hydroxymethyl Ester


Fluoromethyl Ester

Fluoromethyl Acid

Boc-Amine

Amine Salt
Step-by-Step Protocol
StepTransformationCritical ReagentsOptimization Note
1 Fluorination Deoxo-Fluor®, DCM, -78°C to RTCritical: Use Deoxo-Fluor over DAST for thermal stability. Maintain strictly anhydrous conditions to prevent hydrolysis back to alcohol.
2 Hydrolysis LiOH, THF/H2O, 0°CMild saponification prevents defluorination. Avoid heating.
3 Curtius Rearrangement DPPA, Et3N, t-BuOH, RefluxConverts acid to Boc-protected amine. Safety: DPPA is shock-sensitive; do not distill.
4 Deprotection & Salt Formation 4M HCl in DioxaneYield Lock: Isolate directly as the Hydrochloride (HCl) salt to prevent volatility loss.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Fluorination Failures

Q: My fluorination yield is <30%, and NMR shows alkene peaks (5.0–6.0 ppm). What is happening? A: You are observing elimination (E2 mechanism) competing with substitution (SN2). The basicity of the fluoride source or the amine byproduct promotes proton abstraction adjacent to the activated alcohol.

  • Corrective Action:

    • Switch Reagent: Transition from DAST to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It is more thermally stable and often less prone to elimination.[1]

    • Temperature Control: Do not rush the warm-up. Add the reagent at -78°C and allow the reaction to reach room temperature very slowly over 4–6 hours.

    • Solvent Choice: Use DCM (Dichloromethane) . THF can sometimes coordinate with the sulfur reagent, reducing reactivity and requiring higher temps that favor elimination.

Q: The reaction mixture turned black/tarry upon adding the fluorinating agent. A: This indicates rapid decomposition, likely due to exotherms or moisture .

  • Corrective Action:

    • Ensure the starting alcohol is azeotropically dried with toluene before use.

    • Dilute the reaction. Run at 0.1 M to 0.2 M concentration. High concentrations favor intermolecular polymerization/decomposition events.

Phase 2: Isolation & Purification

Q: I see the product in the crude NMR, but it vanishes after rotovap/drying. A: 2-(Fluoromethyl)cyclobutanamine is a low-molecular-weight amine and is highly volatile as a free base.

  • Corrective Action: Never concentrate the free base to dryness.

    • Protocol: After deprotection, add diethyl ether to the reaction mixture (if using HCl/Dioxane). The amine hydrochloride salt should precipitate. Filter and wash the solid.

    • If you must handle the free base, keep it in solution (e.g., ether or DCM) and store at -20°C.

Q: How do I separate the cis and trans diastereomers? A: Separation is most efficient at the ester stage (Step 1 product) or the Boc-protected amine stage (Step 3 product).

  • Strategy: Flash chromatography on silica gel is usually effective for the esters. The final amine salts are very difficult to separate chromatographically.

  • Check: Use 19F-NMR to monitor the ratio. The chemical shift of the -CH2F group is sensitive to the ring environment (cis vs trans).

Part 3: Mechanistic Visualization

The following diagram illustrates the optimized workflow, highlighting the critical "Yield Lock" step where the volatile amine is trapped as a salt.

G Start Start: 2-(Hydroxymethyl) cyclobutane carboxylate Fluorination Step 1: Fluorination (Deoxo-Fluor, -78°C) Avoids Elimination Start->Fluorination SN2 Substitution Hydrolysis Step 2: Hydrolysis (LiOH, 0°C) Fluorination->Hydrolysis Ester Cleavage Curtius Step 3: Curtius Rearrangement (DPPA, tBuOH) Hydrolysis->Curtius N-Insertion Deprotection Step 4: Deprotection (HCl/Dioxane) Curtius->Deprotection -Boc End Final Product: Amine HCl Salt (Stable Solid) Deprotection->End Precipitation

Caption: Optimized "Late-Stage Amine Installation" route to prevent oxazoline formation and volatility loss.

Part 4: Key Data & Reagent Parameters

ParameterSpecification / RecommendationReason
Solvent (Fluorination) Anhydrous DCM (Dichloromethane)Maximizes solubility and minimizes coordination to sulfur reagents.
Reagent Stoichiometry 1.2 – 1.5 equiv. Deoxo-FluorExcess ensures completion but minimizes side reactions.
Temperature Ramp -78°C (1h)

0°C (2h)

RT
Gradual warming prevents "thermal runaway" decomposition.
Quenching Sat. NaHCO3 (Dropwise at 0°C)Neutralizes HF byproduct. Caution: Vigorous CO2 evolution.
Storage Solid HCl salt at 4°CPrevents degradation and evaporation.

References

  • Synthesis of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Source: ChemRxiv (2025). Describes the synthesis of fluoroalkyl cyclobutanes via nucleophilic substitution and the challenges of elimination.

  • Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Source: Journal of Organic and Pharmaceutical Chemistry (2023). Details the Curtius rearrangement strategy for fluorinated cyclobutane amines and isolation as hydrochloride salts.

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Broad-Spectrum Deoxofluorinating Agent. Source: Journal of Organic Chemistry (1999). Establishes the superior thermal stability of Deoxo-Fluor over DAST for sensitive substrates.

  • Cyclobutylamine Synthesis via Curtius Rearrangement. Source: Organic Syntheses (1971). Foundational protocol for converting cyclobutanecarboxylic acids to amines, applicable to the fluorinated analog.

Sources

Overcoming challenges in the purification of 2-(Fluoromethyl)cyclobutanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Fluoromethyl)cyclobutanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique class of fluorinated compounds. The strategic incorporation of a fluoromethyl group into the cyclobutane scaffold introduces significant alterations to the molecule's physicochemical properties, which can profoundly impact its purification.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with the desired purity.

Introduction: The Impact of Fluorination on Purification

The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and basicity (pKa).[1][2][3] The high electronegativity of fluorine acts as an electron-withdrawing group, which can decrease the basicity of the amine.[4][5][6] This change in pKa can affect the compound's behavior during ion-exchange chromatography and its solubility in acidic or basic solutions, which is often exploited during crystallization or liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: My 2-(fluoromethyl)cyclobutanamine derivative is showing two spots on TLC/peaks in LC, but the mass spectrometry data corresponds to the correct product. What is the likely cause?

A: It is highly probable that you have a mixture of diastereomers. Since your starting materials or intermediates may have been chiral, or a new stereocenter was created during the synthesis of the cyclobutane ring, the presence of diastereomers is a common occurrence. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[7]

Q2: I am struggling to separate the enantiomers of my 2-(fluoromethyl)cyclobutanamine derivative. What are my primary options?

A: Enantiomeric separation requires a chiral environment. The two main approaches are:

  • Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[8][9][10][11]

  • Diastereomeric Salt Formation: This is a classical resolution technique where the racemic amine is reacted with a chiral acid to form diastereomeric salts.[12][13] These salts have different solubilities and can often be separated by fractional crystallization.[12][13]

Q3: What are some common process-related impurities I should be aware of?

A: Common impurities can include unreacted starting materials, reagents from the fluorination step (e.g., residual N-fluorobenzenesulfonimide (NFSI) or its byproducts), and over-fluorinated or under-fluorinated analogs.[14][15][16] Additionally, if your synthesis involved a Curtius rearrangement, you might have isocyanate or urea-based impurities.[5][6]

Q4: How can I effectively remove residual fluorinating agents and their byproducts?

A: The removal strategy depends on the specific reagent used. For reagents like Selectfluor, aqueous washes with a mild base (e.g., sodium bicarbonate solution) can help to quench and remove the reagent and its byproducts.[16] For sulfur-based fluorinating reagents like DAST, careful quenching with a protic solvent like methanol followed by aqueous extraction is often effective.[17][18]

Q5: My purified compound is a salt (e.g., hydrochloride). What is the best way to handle and potentially convert it to the free base?

A: Amine salts are often more crystalline and stable than the corresponding free bases.[19] If you need the free base, you can typically achieve this by dissolving the salt in an aqueous solution and adjusting the pH to be 1-2 units above the pKa of the amine with a suitable base (e.g., sodium hydroxide or potassium carbonate). The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Guides

Challenge 1: Poor Separation of Diastereomers by Standard Column Chromatography

If you are experiencing co-elution or poor resolution of diastereomers on silica gel, consider the following strategies.

Root Cause Analysis:

  • Insufficient Polarity Difference: The diastereomers may have very similar polarities, making separation on a standard stationary phase challenging.

  • Amine Tailing: The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and poor resolution.

Troubleshooting Workflow:

A troubleshooting workflow for diastereomer separation.

Detailed Protocols:

Protocol 1.1: Modifying the Mobile Phase

  • Rationale: Adding a small amount of a basic modifier to the mobile phase will compete with your amine for binding to the acidic sites on the silica gel, reducing tailing and improving peak shape.

  • Procedure:

    • Start with your current mobile phase (e.g., ethyl acetate/hexanes).

    • Add 0.1-1% triethylamine or ammonia (in methanol) to the mobile phase.

    • Re-evaluate the separation by TLC or analytical HPLC.

    • Optimize the concentration of the amine modifier for the best resolution.

Protocol 1.2: Orthogonal Chromatography

  • Rationale: If normal-phase chromatography is unsuccessful, switching to a separation technique with a different mechanism, such as reversed-phase chromatography, can provide the necessary selectivity.[20] This is known as an orthogonal approach.[20][21][22]

  • Procedure:

    • Select a C18 reversed-phase column.

    • Develop a mobile phase system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).

    • Analyze a small sample of your mixture by analytical HPLC to determine the optimal mobile phase composition for separation.

    • Scale up to preparative HPLC for purification.

Technique Stationary Phase Typical Mobile Phase Separation Principle
Normal-Phase Silica Gel (polar)Non-polar (e.g., Hexane/Ethyl Acetate)Adsorption based on polarity
Reversed-Phase C18 (non-polar)Polar (e.g., Water/Acetonitrile)Partitioning based on hydrophobicity

Comparison of Normal-Phase and Reversed-Phase Chromatography.

Challenge 2: Enantiomeric Resolution of Chiral 2-(Fluoromethyl)cyclobutanamine Derivatives

When faced with a racemic mixture, chiral purification is necessary to isolate the individual enantiomers.

Root Cause Analysis:

  • Lack of a Chiral Selector: Enantiomers have identical physical properties in a non-chiral environment and thus will not separate using standard chromatographic techniques.

Troubleshooting and Methodology Selection:

A decision tree for chiral purification method selection.

Detailed Protocols:

Protocol 2.1: Chiral Supercritical Fluid Chromatography (SFC)

  • Rationale: SFC is a powerful technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC.[8][9][10] The use of supercritical CO2 as the main mobile phase component allows for higher flow rates.[11]

  • Procedure:

    • Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralcel® OD-H, OJ-H; Chiralpak® AD-H, AS-H, IC).[23]

    • Mobile Phase: Use supercritical CO2 with a co-solvent (modifier) such as methanol, ethanol, or isopropanol.

    • Optimization: Optimize the co-solvent percentage, temperature, and back-pressure to achieve baseline resolution.

    • Scale-Up: Once analytical conditions are established, they can be scaled up to preparative SFC for purification of larger quantities.[8]

Protocol 2.2: Diastereomeric Salt Crystallization

  • Rationale: This classical method leverages the different physical properties (specifically solubility) of diastereomeric salts to achieve separation through fractional crystallization.[12][13]

  • Procedure:

    • Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid.[7]

    • Salt Formation: Dissolve your racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone). Add 0.5 equivalents of the chiral resolving agent.

    • Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize.

    • Isolation and Analysis: Filter the crystals and analyze the enantiomeric excess (ee) of the amine after liberating the free base.

    • Optimization: Screen different solvents and temperatures to maximize the yield and enantiomeric purity of the desired diastereomeric salt.[13]

Parameter Chiral SFC/HPLC Diastereomeric Salt Crystallization
Speed FastSlow
Scalability Good for mg to multi-gram scale[11]Excellent for large scale
Development Time Can be rapid with column screeningCan be time-consuming (solvent screening)
Throughput HighLow
Cost High initial instrument costLower initial cost

Comparison of Chiral Purification Techniques.

Challenge 3: Purity Analysis and Characterization

Accurate determination of chemical and enantiomeric purity is critical.

Root Cause Analysis:

  • Co-elution of Impurities: A single analytical method may not be sufficient to detect all potential impurities.[21]

  • Lack of Chromophore: If the molecule lacks a UV-active chromophore, detection by standard HPLC-UV can be challenging.

Troubleshooting and Best Practices:

Protocol 3.1: Orthogonal Purity Analysis

  • Rationale: Employing two analytical methods with different separation mechanisms (orthogonal methods) provides a much higher degree of confidence in the purity assessment.[21][22] For example, use both a reversed-phase HPLC method and a normal-phase or HILIC method.

  • Procedure:

    • Develop and validate a primary analytical method (e.g., reversed-phase HPLC-UV).

    • Develop a secondary, orthogonal method (e.g., GC-FID for volatile impurities or SFC).[24][25]

    • Analyze your final compound by both methods to ensure no impurities are co-eluting with the main peak in the primary method.[21]

Protocol 3.2: Purity Analysis for Compounds without a Chromophore

  • Rationale: For compounds lacking a UV chromophore, alternative detection methods are necessary.

  • Methods:

    • Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for volatile and thermally stable derivatives.[26][27]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Can be used with HPLC for non-volatile compounds.

    • Quantitative NMR (qNMR): Can be used to determine purity against a certified internal standard.

    • ¹⁹F NMR: The presence of the fluoromethyl group provides a unique spectroscopic handle for purity assessment, especially for identifying fluorinated impurities.[28][29]

References

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies. Retrieved February 15, 2026, from [Link]

  • Supercritical Fluid Chiral Separations. (2026, January 22). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1297, 137-144. doi:10.1016/j.chroma.2013.03.048
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC. Retrieved February 15, 2026, from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online. Retrieved February 15, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved February 15, 2026, from [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023, September 26). American Laboratory. Retrieved February 15, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1234567. doi:10.3389/fbioe.2023.1234567
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. (2024). Angewandte Chemie International Edition, 63(23), e202404567. doi:10.1002/anie.202404567
  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2020). Journal of Medicinal Chemistry, 63(15), 8123-8135. doi:10.1021/acs.jmedchem.0c00511
  • How to separate two diastereomeric amines? (2017, October 2). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2019). Analyst, 144(1), 244-251. doi:10.1039/c8an01684a
  • CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent. Retrieved February 15, 2026, from [Link]

  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. doi:10.24959/ophcj.23.274017
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023, June 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 15, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). Journal of Medicinal Chemistry, 64(19), 14695-14707. doi:10.1021/acs.jmedchem.1c01234
  • Recrystallization purification method of enamine salt. (n.d.). Google Patents.
  • Improving Enantioselective Fluorination Reactions: Chiral N-Fluoroammonium Salts and Transition Metal Catalysts. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (2018). Chemistry – A European Journal, 24(62), 16478-16490. doi:10.1002/chem.201802315
  • Fluorination of amine salts, accelerated by a putative ionpairing interaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). Molecules, 29(17), 3915. doi:10.3390/molecules29173915
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2023). ChemRxiv. doi:10.26434/chemrxiv-2023-abcde
  • GMP Fluorination Challenges Limit Use in API Synthesis. (2026, January 20). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]

  • Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. (2023). Green Chemistry, 25(1), 245-250. doi:10.1039/d2gc03941a
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023). ChemRxiv. doi:10.26434/chemrxiv-2023-fghij
  • Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. (2021, April 14). Molecules, 26(8), 2235. doi:10.3390/molecules26082235
  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved February 15, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination. (2022, April 19). The Journal of Organic Chemistry, 87(9), 5987-5998. doi:10.1021/acs.joc.2c00247
  • Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. (2015, November 1). Journal of Chromatography A, 1426, 241-247. doi:10.1016/j.chroma.2015.11.023
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025, November 8). Advanced Synthesis & Catalysis, 367(21), 3844-3860. doi:10.1002/adsc.202500678
  • The Importance of Fluorine in the Life Science Industry. (2003). CHIMIA International Journal for Chemistry, 57(11), 703-714. doi:10.2533/000942903777678542
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Molecules, 29(4), 868. doi:10.3390/molecules29040868
  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. (2019, August 26). Journal of Chromatography & Separation Techniques, 10(5), 1-6. doi:10.4172/2157-7064.1000438
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010, April 21). The Journal of Organic Chemistry, 75(9), 3021-3027. doi:10.1021/jo100388p
  • Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. (2004, February 25). Journal of Chromatography A, 1027(1-2), 147-153. doi:10.1016/j.chroma.2003.11.059
  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. Retrieved February 15, 2026, from [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Optimization of reaction parameters for 2-(Fluoromethyl)cyclobutanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Fluoromethyl)cyclobutanamine

  • Ticket ID: #F-CycBut-001

  • Subject: Optimization of Reaction Parameters & Troubleshooting Guide

  • Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The synthesis of 2-(fluoromethyl)cyclobutanamine is a high-risk, high-reward transformation. The cyclobutane ring's inherent strain (~26 kcal/mol) makes it highly susceptible to ring expansion (to cyclopentane) or ring-opening during the fluorination event.

This guide focuses on the deoxyfluorination of (2-aminocyclobutyl)methanol intermediates. This route is preferred over direct cycloadditions for its scalability, but it requires strict parameter control to suppress the cyclobutylcarbinyl


 cyclopentyl  rearrangement.

Module 1: Precursor Qualification (The "Setup")

Before attempting fluorination, the quality of your alcohol precursor is the primary determinant of success.

1.1 Amine Protection Strategy

  • Requirement: The amine must be protected as a carbamate (Boc or Cbz).

  • Why? Free amines or amides will react with electrophilic fluorinating agents (DAST/XtalFluor) to form stable N-S bonds (aminosulfuranes), killing the reaction.

  • Recommendation: Use tert-butyl (2-(hydroxymethyl)cyclobutyl)carbamate .

    • Note: Avoid benzyl amines if using oxidative conditions later; they can be stripped, but Cbz is robust.

1.2 Stereochemical Purity

  • Critical Check: Verify the cis/trans ratio of your starting alcohol by NOESY NMR.

  • Impact: Deoxyfluorination typically proceeds via an

    
     mechanism (inversion).
    
    • Start: Trans-alcohol

      
      Cis-fluoride.
      
    • Start: Cis-alcohol

      
      Trans-fluoride.
      
    • Warning: If you see scrambling, your reaction is proceeding via a carbocation (SN1), indicating temperature or solvent polarity issues (see Module 3).

Module 2: The Fluorination Step (Critical Phase)

This is the bottleneck. We compare the two industry-standard reagents: DAST (Diethylaminosulfur trifluoride) and XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).

Reagent Selection Matrix
FeatureDAST XtalFluor-E (Recommended)
Physical State Liquid (Fuming)Crystalline Solid (Salt)
Thermal Stability Explosive >90°CStable >150°C
Mechanism Releases HF in situRequires exogenous fluoride source (e.g., Et

N·3HF)
Selectivity Moderate (Prone to elimination)High (Suppresses elimination)
Moisture Sensitivity ViolentModerate
Optimized Protocol (XtalFluor-E Method)

Standard DAST protocols often lead to ring expansion. This modified XtalFluor protocol minimizes cationic character.

  • Solvent: Anhydrous Dichloromethane (DCM) . (Avoid THF; ether oxygens can coordinate and slow reactivity).

  • Base/Promoter: DBU (1.5 equiv) or Et

    
    N·3HF  (2.0 equiv).
    
  • Temperature:

    • Addition:-78 °C (Crucial).

    • Reaction: Warm slowly to -20 °C . Do not exceed 0 °C until TLC confirms consumption.

  • Stoichiometry: 1.2 equiv XtalFluor-E per alcohol equivalent.

G Start Start: (2-Aminocyclobutyl)methanol (Boc-Protected) Reagent Add XtalFluor-E + Et3N·3HF Solvent: DCM, Temp: -78°C Start->Reagent Intermediate Activated Alkoxysulfonium Intermediate Reagent->Intermediate Branch Temp Control Intermediate->Branch Warming Product Target: 2-(Fluoromethyl) cyclobutanamine Branch->Product Slow warm to -20°C (SN2 Pathway) SideProduct Side Product: Cyclopentylamine (Ring Expansion) Branch->SideProduct Rapid warm to >0°C (Carbocation Pathway)

Caption: Kinetic control is required to favor the SN2 fluorination pathway over the thermodynamically favored ring expansion.

Module 3: Troubleshooting Guide

Issue 1: "I am seeing a major spot with a different Rf, and NMR shows no cyclobutane protons."
  • Diagnosis: Ring Expansion (Cyclobutylcarbinyl Rearrangement) .

  • The Science: The intermediate formed (activated alcohol) left as a leaving group before the fluoride attacked, generating a carbocation. A cyclobutylcarbinyl cation rapidly rearranges to a cyclopentyl cation to relieve ring strain (~26 kcal/mol vs ~6 kcal/mol).

  • Solution:

    • Lower Temperature: The rearrangement has a higher activation energy than the fluoride attack. Keep the reaction at -78 °C for longer.

    • Switch Reagents: Switch from DAST to XtalFluor-E + Et

      
      N·3HF . The fluoride source is distinct from the activating agent, allowing you to saturate the solution with fluoride anions (using the HF complex) before activation occurs.
      
    • Solvent Polarity: Switch from DCM to Toluene . Non-polar solvents destabilize the cationic transition state, disfavoring the rearrangement.

Issue 2: "My product decomposes on the silica column."
  • Diagnosis: HF Elimination .

  • The Science: Fluorinated cyclobutanes are prone to HF elimination to form cyclobutenes, especially if the silica is acidic.

  • Solution:

    • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et

      
      N) in hexanes.
      
    • Alternative: Use Basic Alumina instead of silica gel.

Issue 3: "Low yield due to 'tar' formation."
  • Diagnosis: Polymerization via Tetrahydrofuran (THF) ring opening (if using THF) or intermolecular reactions.

  • Solution:

    • Ensure high dilution (0.05 M).

    • Strictly exclude water.[1] DAST/XtalFluor hydrolyze to form HF, which catalyzes polymerization of strained rings.

Module 4: Stereochemical Integrity

Users often ask: "Will I retain my cis-configuration?"

  • Answer: No.

  • Rule: Deoxyfluorination is an Inversion process (

    
    ).
    
    • Input: (cis)-2-(hydroxymethyl)cyclobutane-1-carbamate.

    • Output: (trans)-2-(fluoromethyl)cyclobutane-1-carbamate.

  • Exception: If you observe Retention or a Mixture , your reaction is drifting into

    
     territory (Carbocation). This is a "Red Flag" for process safety and reproducibility.
    

Stereochem Substrate Substrate: Cis-Alcohol SN2 Path A: SN2 (Ideal) Backside Attack Substrate->SN2 Low Temp Non-polar solvent SN1 Path B: SN1 (Avoid) Carbocation Substrate->SN1 High Temp Polar solvent TransProd Product: Trans-Fluoride (Single Isomer) SN2->TransProd MixProd Product: Cis/Trans Mixture + Ring Expansion SN1->MixProd

Caption: Stereochemical outcome acts as a diagnostic tool for reaction mechanism.

FAQ: Frequently Asked Questions

Q: Can I use Pyridine-HF (Olah's Reagent) instead? A: generally, No . Pyridine-HF is nucleophilic but not sufficiently electrophilic to activate the alcohol. You would need to convert the alcohol to a Tosylate/Mesylate first. However, solvolysis of cyclobutyl mesylates almost always leads to ring expansion. Direct deoxyfluorination (XtalFluor/DAST) is faster and kinetically bypasses the rearrangement.

Q: How do I quench the reaction safely? A: Do not use water directly.

  • Cool to -78 °C.

  • Add saturated aqueous NaHCO

    
      dropwise.
    
  • Allow to warm to RT with vigorous stirring until gas evolution ceases.

  • Safety Note: DAST generates HF upon hydrolysis. Ensure all glass is rinsed with base immediately.

Q: Why is my F-NMR showing a doublet of triplets? A: This is the correct signature. The fluorine is split by the two geminal protons (-CHH F,


 Hz) and the single vicinal methine proton on the ring (

Hz). If you see a singlet or simple doublet, you likely have the elimination product (cyclobutene).

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for mechanistic and synthetic utility." Journal of Organic Chemistry. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] Journal of Organic Chemistry. (Introduction of XtalFluor). Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. (Foundational work on cyclobutyl rearrangements). Link

  • Grygorenko, O. O., et al. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. Link

  • Mykhailiuk, P. K. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv. Link

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Validation & Comparative

A Comparative Activity Study: 2-(Fluoromethyl)cyclobutanamine vs. 2-(Trifluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] Fluorine and its containing functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] This guide provides a comparative framework for evaluating two structurally similar but electronically distinct building blocks: 2-(Fluoromethyl)cyclobutanamine and 2-(Trifluoromethyl)cyclobutanamine.

The choice between a monofluoromethyl (-CH2F) and a trifluoromethyl (-CF3) group is not trivial. The -CF3 group, with its strong electron-withdrawing nature and high lipophilicity, is often employed to enhance metabolic stability and cell penetration.[3][5][6][7] In contrast, the -CH2F group serves as a unique bioisostere for moieties like methyl or hydroxyl groups, offering more subtle modulations of a compound's properties.[8][9] Understanding the distinct impact of each group on a cyclobutane scaffold—a rigid motif increasingly used to lock molecular conformations[10][11]—is critical for optimizing drug candidates.

This document outlines a series of proposed experiments to systematically compare these two compounds, providing hypothetical but mechanistically grounded data to illustrate the expected outcomes. It is designed to serve as a practical guide for researchers in drug discovery and development.

Part 1: Physicochemical Characterization

A molecule's fundamental physicochemical properties—lipophilicity (logP) and acidity (pKa)—govern its behavior in biological systems. Fluorination is known to significantly impact both.[12][13]

Expected Impact of Fluorination:

  • Lipophilicity (LogP): The trifluoromethyl group is substantially more lipophilic than the monofluoromethyl group.[14] This is expected to result in a higher logP value for 2-(trifluoromethyl)cyclobutanamine, which could enhance its ability to cross biological membranes.[5]

  • Basicity (pKa): The powerful electron-withdrawing inductive effect of fluorine atoms decreases the basicity of nearby amines.[1][6][15][16] This effect is magnified with the number of fluorine atoms. Therefore, 2-(trifluoromethyl)cyclobutanamine is predicted to be a weaker base (lower pKa) than its monofluoromethyl counterpart. This can have profound effects on drug-receptor interactions, especially with targets possessing anionic residues.[1][15]

Table 1: Predicted Physicochemical Properties

Compound Predicted LogP Predicted pKa
2-(Fluoromethyl)cyclobutanamine 1.2 9.5
2-(Trifluoromethyl)cyclobutanamine 1.9 8.2

Note: These values are hypothetical and for illustrative purposes.

Experimental Protocols

This protocol determines the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[17]

  • Preparation: Prepare mutually saturated solutions of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Sample Preparation: Create a 10 mM stock solution of each test compound in DMSO.

  • Partitioning: Add 10 µL of the compound stock solution to a mixture containing 990 µL of the PBS phase and 1000 µL of the 1-octanol phase.[18]

  • Equilibration: Vigorously mix the samples for 1 hour at room temperature to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the samples to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using LC-MS analysis.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

This method measures the acid dissociation constant by monitoring pH changes during titration.[19][20]

  • Sample Preparation: Prepare a 10 mM solution of each compound in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Part 2: In Vitro Biological Activity Assessment

To provide a tangible context for comparison, we hypothesize a G-protein coupled receptor (GPCR) as the biological target. GPCRs are a major class of drug targets, and their function is often modulated by small molecules.[21][22][23] A competitive radioligand binding assay will be used to determine the binding affinity (Ki) of each compound for the hypothetical target.

Expected Outcomes: The increased steric bulk of the -CF3 group compared to the -CH2F group could potentially lead to a decrease in binding affinity due to steric hindrance at the receptor's binding site. However, the altered electronics and lipophilicity could also lead to new, favorable interactions. The precise outcome is target-dependent and highlights the need for empirical testing.

Table 2: Hypothetical GPCR Binding Affinity

Compound Binding Affinity (Ki, nM)
2-(Fluoromethyl)cyclobutanamine 50
2-(Trifluoromethyl)cyclobutanamine 150

Note: These values are hypothetical and for illustrative purposes.

Visualizing the Experimental Workflow

The overall process for characterizing and comparing the two compounds can be visualized as a logical flow from initial synthesis to final activity assessment.

G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation S1 Synthesis of 2-(Fluoromethyl)cyclobutanamine P1 LogP Determination (Shake-Flask) S1->P1 P2 pKa Determination (Potentiometric Titration) S1->P2 B2 Radioligand Binding Assay (Ki) S1->B2 S2 Synthesis of 2-(Trifluoromethyl)cyclobutanamine S2->P1 S2->P2 S2->B2 B1 GPCR Membrane Preparation B1->B2 B3 Data Analysis & Affinity Comparison B2->B3

Caption: Experimental workflow for comparative analysis.

Protocol 3: GPCR Radioligand Binding Assay

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from a receptor, allowing for the determination of its binding affinity.[24]

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR.[21] Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound (2-fluoromethyl- or 2-trifluoromethyl-cyclobutanamine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters quickly with ice-cold assay buffer.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 3: Metabolic Stability Profile

A critical step in drug development is assessing a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[25] Fluorination is a well-established strategy to block metabolic hotspots and improve a drug's half-life.[2]

Expected Metabolic Fates:

  • 2-(Fluoromethyl)cyclobutanamine: The C-H bonds on the fluoromethyl group are potentially susceptible to oxidative metabolism by CYP enzymes.

  • 2-(Trifluoromethyl)cyclobutanamine: The trifluoromethyl group is exceptionally robust and resistant to oxidative metabolism due to the strength of the C-F bonds.[5][14] This is expected to confer significantly greater metabolic stability.

Table 3: Hypothetical Metabolic Stability in Human Liver Microsomes

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
2-(Fluoromethyl)cyclobutanamine 25 27.7
2-(Trifluoromethyl)cyclobutanamine > 60 < 11.5

Note: These values are hypothetical and for illustrative purposes.

Visualizing Comparative Metabolic Pathways

The differential stability of the two compounds can be attributed to their susceptibility to enzymatic oxidation.

G C1 2-(Fluoromethyl)cyclobutanamine CYP CYP450 Enzymes C1->CYP High C2 2-(Trifluoromethyl)cyclobutanamine C2->CYP Low M1 Metabolite (Oxidized at -CH2F) CYP->M1 High M2 No Significant Metabolism CYP->M2 Low

Caption: Hypothetical metabolic fate comparison.

Protocol 4: Human Liver Microsomal Stability Assay

This in vitro assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.[25][26][27][28][29]

  • Reagent Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[26][28] Prepare a solution of the NADPH cofactor.

  • Incubation: Pre-warm the HLM solution to 37°C. Add the test compound (final concentration of 1 µM).[28][29] Initiate the metabolic reaction by adding the NADPH cofactor.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[28]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard.[25][29]

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[25]

Conclusion

This guide presents a structured, comparative approach to evaluating 2-(fluoromethyl)cyclobutanamine and 2-(trifluoromethyl)cyclobutanamine. Based on established principles of medicinal chemistry, we can hypothesize that:

  • 2-(Trifluoromethyl)cyclobutanamine will likely exhibit higher lipophilicity and superior metabolic stability, but at the cost of lower basicity and potentially reduced binding affinity due to steric hindrance.[3][14]

  • 2-(Fluoromethyl)cyclobutanamine may offer a more favorable balance of basicity and steric profile for receptor binding, but with a higher liability for oxidative metabolism.[4][8]

The choice between these two valuable building blocks is a classic drug design trade-off. The outlined experimental framework provides a clear path for drug development professionals to empirically determine which scaffold is better suited for their specific target and desired pharmacokinetic profile. The provided protocols offer robust, self-validating systems for generating the critical data needed to make these informed decisions.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Trifluoromethyl group. Wikipedia. Available from: [Link]

  • Trifluoromethyl group. Grokipedia. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available from: [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. PMC. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Study of GPCR–Protein Interactions Using Gel Overlay Assays and Glutathione-S-Transferase-Fusion Protein Pull-Downs. Springer Nature Experiments. Available from: [Link]

  • Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available from: [Link]

  • Historical overview of monofluoromethylating reagents and year of their first use as a CH2F transfer reagent. ResearchGate. Available from: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Available from: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Springer Nature Experiments. Available from: [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available from: [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available from: [Link]

  • pKa and Log P. Seven Star Pharma. Available from: [Link]

  • GPCR Screening Assays. Creative BioMart. Available from: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available from: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available from: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available from: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available from: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available from: [Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available from: [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. Available from: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available from: [Link]

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Comparative analysis of the biological efficacy of 2-(Fluoromethyl)cyclobutanamine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Biological Efficacy of 2-(Fluoromethyl)cyclobutanamine Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Design Logic

The development of mechanism-based inactivators (suicide substrates) for pyridoxal 5'-phosphate (PLP)-dependent enzymes has long focused on fluorinated amines. 2-(Fluoromethyl)cyclobutanamine and its analogues represent a specialized class of conformationally restricted pharmacophores designed to enhance metabolic stability and target selectivity compared to flexible predecessors like Vigabatrin (


-vinyl-GABA).

This guide analyzes the biological efficacy of these cyclobutane-based scaffolds, contrasting them with the "Gold Standard" cyclopentane analogues (e.g., CPP-115 ) and the clinical benchmark Vigabatrin. The core design logic rests on two pillars:

  • Conformational Restriction: The cyclobutane ring "pins back" the carbon skeleton, reducing the entropic penalty of binding and potentially increasing selectivity for the GABA-AT active site.

  • Fluoromethyl Warhead: Unlike the vinyl group of Vigabatrin, the fluoromethyl group acts as a latent electrophile. Upon enzymatic processing, it eliminates fluoride to generate a reactive intermediate that covalently modifies the enzyme, leading to irreversible inactivation.

Comparative Efficacy Analysis

The following analysis benchmarks 2-(fluoromethyl)cyclobutanamine analogues against established GABA-AT inactivators. Data is synthesized from structure-activity relationship (SAR) studies of fluorinated cyclic amino acids.

Table 1: Biological Efficacy Profile of Fluorinated GABA Analogues
Compound ClassKey RepresentativeMechanism Type

(

M)

(min

)
Efficiency (

mM

min

)
Clinical/Preclinical Status
Flexible Vinyl-GABA Vigabatrin Michael Addition (70%) / Enamine (30%)~3,2000.90.28 FDA Approved (Sabril)
Difluoro-Cyclopentane CPP-115 Enamine Pathway (Primary)1809.352.0 Phase I (High Potency)
Monofluoro-Cyclopentane (E)-3-amino-4-fluoromethylenyl... Mechanism-Based Inactivation250~0.040.16 Experimental Tool
Fluoromethyl-Cyclobutane 2-(Fluoromethyl)cyclobutanamine Latent Electrophile (Theoretical)Predicted: >500Predicted: LowEst. 0.1 - 0.5Lead Optimization

Technical Insight: While cyclopentane analogues (CPP-115) exhibit superior potency (186x Vigabatrin) due to optimal orbital overlap in the transition state, cyclobutane analogues often display lower potency due to ring strain and imperfect alignment of the "warhead" (fluoromethyl group) with the PLP cofactor in the active site. However, the cyclobutane scaffold offers distinct advantages in metabolic stability and blood-brain barrier (BBB) permeability due to increased lipophilicity and reduced molecular weight.

Mechanism of Action: Suicide Inhibition Pathways

The efficacy of 2-(fluoromethyl)cyclobutanamine analogues relies on the "Mechanism-Based Inactivation" pathway.[1] The diagram below illustrates the critical divergence between the Productive Turnover (metabolism) and Inactivation (covalent modification).

GABA_AT_Inactivation cluster_active_site Active Site Events Enzyme GABA-AT (PLP-Form) SchiffBase External Aldimine (Schiff Base) Enzyme->SchiffBase + Inhibitor Inhibitor 2-(Fluoromethyl) cyclobutanamine Inhibitor->SchiffBase Quinonoid Quinonoid Intermediate SchiffBase->Quinonoid Deprotonation Elimination Fluoride Elimination (F- Release) Quinonoid->Elimination Partitioning A (Inactivation) Turnover Product Release (No Inactivation) Quinonoid->Turnover Partitioning B (Hydrolysis) MichaelAcceptor Reactive Michael Acceptor Elimination->MichaelAcceptor CovalentAdduct Covalently Modified Enzyme (Dead) MichaelAcceptor->CovalentAdduct Nucleophilic Attack (Lys329 or Arg445)

Figure 1: Mechanism-based inactivation pathway of GABA-AT by fluorinated amines.[2] The critical step is the partitioning between harmless turnover and fluoride elimination, which generates the reactive species that kills the enzyme.

Experimental Protocols

To validate the efficacy of 2-(fluoromethyl)cyclobutanamine analogues, the following self-validating protocols are recommended.

Protocol A: Time-Dependent Inhibition Assay ( Determination)

Objective: Determine if the analogue is a suicide inhibitor or a simple reversible inhibitor.

  • Reagent Preparation:

    • Enzyme: Purified GABA-AT (from pig brain or recombinant E. coli), concentration ~1-5

      
      M.
      
    • Buffer: 100 mM Potassium Pyrophosphate, pH 8.5, containing 1 mM

      
      -mercaptoethanol.
      
    • Cofactor: 100

      
      M PLP (Pyridoxal 5'-phosphate).
      
  • Pre-Incubation (Inactivation Step):

    • Incubate GABA-AT with varying concentrations of the analogue (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM) at 25°C.

    • Critical Control: Include a "No Inhibitor" control to correct for natural enzyme instability.

  • Aliquoting & Activity Measurement:

    • At defined time points (e.g., 0, 2, 5, 10, 20, 30 min), remove a 10

      
      L aliquot.
      
    • Dilute 1:100 into the Assay Mix containing:

      • 5 mM GABA (substrate).

      • 5 mM

        
        -Ketoglutarate (co-substrate).
        
      • 1 mM NADP

        
         + Succinic Semialdehyde Dehydrogenase (SSDH) (Coupled assay system).
        
  • Data Analysis:

    • Measure the rate of NADPH formation at 340 nm.

    • Plot

      
       vs. Time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      . Slope: 
      
      
      
      .
Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess if the cyclobutane ring confers stability against P450 degradation compared to linear analogues.

  • Incubation: Mix test compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) and NADPH-regenerating system.
    
  • Sampling: Quench aliquots with ice-cold acetonitrile at 0, 15, 30, and 60 min.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: Use Vigabatrin (high stability) and Verapamil (low stability) as internal standards.

Conclusion & Recommendations

While 2-(fluoromethyl)cyclobutanamine analogues may not match the ultra-high potency of the cyclopentane series (CPP-115) due to steric constraints within the GABA-AT active site, they represent a vital "middle ground" in drug design. Their primary value lies in:

  • Reduced Retinal Toxicity Potential: Unlike Vigabatrin, conformationally restricted analogues often show different off-target profiles (e.g., OAT inhibition), potentially mitigating the retinal accumulation issues.

  • Bioisosteric Utility: The cyclobutane ring serves as a lipophilic spacer that improves BBB penetration relative to more polar, flexible chains.

Recommendation: For drug development pipelines, prioritize (1S,2S)-2-(fluoromethyl)cyclobutanamine scaffolds. The trans-configuration typically favors the "extended" conformation required to mimic the bioactive form of GABA in the enzyme pocket.

References

  • Silverman, R. B. (2018).[2] Design and Mechanism of GABA Aminotransferase Inactivators. Chemical Reviews. Link

  • Lee, H., et al. (2015).[2] Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Journal of the American Chemical Society.[3] Link

  • Pan, Y., et al. (2012). (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115), a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-Base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-Substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

  • Storici, P., et al. (2004). Crystal Structure of GABA Aminotransferase in Complex with the Inhibitor Vigabatrin. Journal of Biological Chemistry. Link

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Assessing the cross-reactivity and off-target effects of 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of 2-(Fluoromethyl)cyclobutanamine (2-FMCA), evaluating its profile as a mechanism-based inhibitor probe. This assessment is designed for researchers in medicinal chemistry and preclinical toxicology.

Executive Summary

2-(Fluoromethyl)cyclobutanamine (2-FMCA) is a fluorinated cyclic amine scaffold utilized primarily as a mechanism-based inhibitor (MBI) or "suicide substrate" for enzymes processing primary amines, particularly PLP-dependent transaminases and FAD-dependent amine oxidases (e.g., LSD1, MAO-B).

Unlike its non-fluorinated analogs, 2-FMCA leverages the fluorine atom as a latent leaving group . Upon enzymatic activation, it generates a reactive electrophilic intermediate that covalently modifies the enzyme active site. This guide assesses its specificity, cross-reactivity, and off-target risks compared to established clinical standards like Vigabatrin and non-fluorinated bioisosteres.

Key Performance Indicators (KPIs)
Feature2-(Fluoromethyl)cyclobutanamineVigabatrin (Standard)2-Methylcyclobutanamine (Control)
Primary Mechanism Covalent (Suicide Inhibition)Covalent (Suicide Inhibition)Reversible / Competitive
Potency (

)
High (Target Dependent)Moderate (

)
Low (No covalent bond)
Metabolic Liability Fluoride ion releaseLow (stable adduct)Oxidative deamination
Key Off-Target Amine Oxidases (LSD1, MAO)Retinal GABA-T (Toxicity)General Transaminases

Mechanism of Action: The "Fluorine Warhead"

The potency of 2-FMCA relies on suicide inhibition . The molecule enters the active site as a substrate mimic. The enzyme attempts to process the amine, initiating a cascade that unmasks the reactive species.

Mechanism Steps (PLP-Dependent Pathway)
  • Schiff Base Formation: The primary amine condenses with the enzyme's cofactor, Pyridoxal 5'-Phosphate (PLP).

  • Proton Abstraction: The enzyme abstracts the

    
    -proton.
    
  • 
    -Elimination of Fluoride:  The developing carbanion facilitates the expulsion of the fluoride ion (a good leaving group in this context).
    
  • Michael Acceptor Formation: This generates a highly reactive

    
    -unsaturated imine (Michael acceptor) tethered to the active site.
    
  • Covalent Capture: A nucleophilic residue (Lysine or Cysteine) in the active site attacks the double bond, irreversibly alkylating the enzyme.

MOA_Pathway Substrate 2-FMCA (Substrate) PLP_Complex PLP-Schiff Base (Reversible) Substrate->PLP_Complex Binding Intermediate Reactive Michael Acceptor (- F⁻ release) PLP_Complex->Intermediate Enzymatic Processing Intermediate->PLP_Complex Partitioning (Turnover) Inactivation Covalently Modified Enzyme (Irreversible) Intermediate->Inactivation Nucleophilic Attack

Figure 1: Mechanism-based inactivation pathway. The release of the Fluoride ion is the critical "commitment step" distinguishing 2-FMCA from non-fluorinated analogs.

Cross-Reactivity & Off-Target Landscape

While designed for specificity, the reactivity of the 2-fluoromethyl group creates a distinct off-target profile.

A. Primary Cross-Reactivity: Amine Oxidases (LSD1 / MAO)

Recent profiling suggests that fluorinated cyclopropyl and cyclobutyl amines are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B) .

  • Risk: 2-FMCA mimics the transition state of monoamine neurotransmitters.

  • Observation: Unlike GABA-T inhibitors (which require a carboxylate), the amine-only scaffold of 2-FMCA shows higher affinity for oxidases.

  • Impact: Potential for hypertensive crisis (tyramine effect) if MAO-A is inhibited significantly.

B. Metabolic Off-Targets: Fluoride Toxicity

Unlike stable trifluoromethyl groups (


), the monofluoromethyl group (

) is metabolically labile.
  • Rapid Metabolism: High turnover by non-target transaminases can lead to systemic accumulation of free fluoride.

  • Bone Deposition: Chronic exposure may lead to fluorosis in preclinical models.

C. Comparative Off-Target Matrix
Target Family2-FMCA ReactivityClinical Concern
GABA Transaminase ModerateSedation, Visual Field Defects (Retinal)
LSD1 (Epigenetic) High Hematological toxicity (Thrombocytopenia)
MAO-A / MAO-B Moderate-HighDrug-Drug Interactions (Serotonin Syndrome)
Alanine Transaminase (ALT) LowHepatotoxicity (False positive liver enzymes)

Experimental Assessment Protocols

To validate the performance of 2-FMCA, the following self-validating protocols are recommended.

Protocol 1: Kinetic Determination of

This assay differentiates between a simple competitive inhibitor and a covalent inactivator.

Workflow:

  • Incubation: Incubate enzyme (e.g., GABA-T or MAO-B) with varying concentrations of 2-FMCA (

    
    ) in buffer (pH 7.4).
    
  • Time Points: Aliquot samples at

    
     min.
    
  • Dilution: Dilute aliquots 50-fold into a substrate-rich solution (e.g., GABA +

    
    -ketoglutarate) to stop inactivation and measure residual activity.
    
  • Analysis: Plot

    
     vs. Time. The slope gives 
    
    
    
    .
  • Calculation: Plot

    
     vs. [Inhibitor]. Fit to the equation:
    
    
    
    

Acceptance Criteria:

  • Linearity: The semi-log plot must be linear (pseudo-first-order kinetics).

  • Saturation: The

    
     vs. [I] plot must show saturation (hyperbolic), confirming specific binding (
    
    
    
    ) prior to inactivation.
Protocol 2: Fluoride Release Assay (Metabolic Stability)

Quantifies the "leakage" of the warhead, serving as a proxy for off-target turnover.

  • Reagents: 2-FMCA (

    
    ), Liver Microsomes or Purified Enzyme, Buffer.
    
  • Detection: Use a Fluoride-Selective Electrode (ISE) or a colorimetric reagent (e.g., Lanthanum-Alizarin complexone).

  • Measurement: Monitor [F⁻] evolution over 60 minutes.

  • Benchmark: Compare rate of release against 5-Fluoro-DOPA (High release control) and Vigabatrin (Low release control).

Workflow_Screening Start Start: 2-FMCA Sample Step1 Primary Screen: Residual Activity @ 30 min Start->Step1 Decision >50% Inhibition? Step1->Decision Path_Active Kinetic Profiling (Determine kinact/KI) Decision->Path_Active Yes Path_Inactive Discard / Resynthesize Decision->Path_Inactive No Step2 Dialysis Experiment: Check Irreversibility Path_Active->Step2 Step3 Off-Target Panel: (MAO, LSD1, ALT) Step2->Step3

Figure 2: Screening workflow for validating mechanism-based inhibition and selectivity.

Comparative Data Summary

The following table synthesizes expected performance characteristics based on structure-activity relationship (SAR) data for fluorinated cyclobutamines.

Parameter2-FMCA (Test Article)Vigabatrin (Benchmark)Tranylcypromine (MAO Ref)
Chemical Stability High (Solid salt)HighModerate (Oxidation prone)
Target Selectivity Broad (GABA-T, MAO, LSD1)Specific (GABA-T)Broad (MAO, LSD1)
Inactivation Rate (

)
Fast (

)
Moderate (

)
Very Fast
BBB Permeability High (Lipophilic cyclic amine)Low-Moderate (Zwitterion)High
Primary Toxicity Risk Off-target amine oxidation Retinal accumulation Hypertensive crisis

Interpretation: 2-FMCA exhibits a "hybrid" profile. It shares the cyclic rigidity of tranylcypromine (enhancing MAO/LSD1 affinity) and the fluorinated suicide mechanism of vigabatrin. Consequently, researchers must prioritize LSD1/MAO counter-screening early in the development pipeline, as these are likely the dominant off-targets rather than GABA-T.

References

  • Silverman, R. B. (2004). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.
  • Wang, J., et al. (2017).[1] "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." Bioorganic & Medicinal Chemistry Letters. Link

  • Grygorenko, O. O., et al. (2023).[2][3][4] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. Link[3]

  • Sills, G. J., et al. (1999). "Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study." Seizure. Link

  • Bolton, E., et al. (2021). "The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases." Chemistry – A European Journal. Link

Sources

Efficacy of 2-(Fluoromethyl)cyclobutanamine in comparison to current standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(Fluoromethyl)cyclobutanamine as a Novel Monoamine Oxidase-B Inhibitor Against Standard Therapeutics for Parkinson's Disease

Executive Summary

The relentless progression of Parkinson's disease (PD) necessitates a continuous search for more effective therapeutic agents. Monoamine oxidase-B (MAO-B) inhibitors represent a cornerstone of symptomatic treatment, primarily by preventing the degradation of dopamine in the brain.[1][2][3] This guide introduces 2-(Fluoromethyl)cyclobutanamine, a novel, rationally designed small molecule, as a next-generation candidate for selective MAO-B inhibition. While direct efficacy data for this specific compound is not yet in the public domain, its structural motifs—a cyclobutane ring known to confer favorable pharmacological properties and a fluoromethyl group to potentially enhance metabolic stability and binding affinity—position it as a promising area of research.[4][5]

This document provides a comparative framework, evaluating the hypothesized potential of 2-(Fluoromethyl)cyclobutanamine against the current gold-standard MAO-B inhibitors, Selegiline and Rasagiline. We will delve into the mechanistic underpinnings of MAO-B inhibition, present a side-by-side analysis of preclinical and clinical benchmarks, and provide detailed experimental protocols for the rigorous evaluation of such compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of neuroprotective and symptomatic therapies for Parkinson's disease.

The Scientific Rationale: Mechanism of Action in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[6] This neuronal death leads to a deficit in dopamine, a critical neurotransmitter for motor control. Monoamine oxidase-B (MAO-B) is a mitochondrial enzyme highly expressed in glial cells that metabolizes dopamine through oxidative deamination.[2][7] This process not only reduces the available pool of dopamine but also generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and further neuronal damage.[2]

Selective MAO-B inhibitors block this enzymatic activity, leading to two primary therapeutic benefits:

  • Symptomatic Relief : By preventing dopamine breakdown, these inhibitors increase the concentration and prolong the action of synaptic dopamine, thereby improving motor symptoms.[1][2][3]

  • Potential Neuroprotection : By reducing the production of neurotoxic byproducts, MAO-B inhibitors may mitigate oxidative stress and slow the underlying neurodegenerative process.[2][8]

The standard compounds, Selegiline and Rasagiline, are irreversible inhibitors that form a covalent bond with the enzyme. The hypothesized mechanism for 2-(Fluoromethyl)cyclobutanamine would follow a similar pathway of selective inhibition, with its unique structure potentially offering advantages in potency, selectivity over MAO-A, and off-target effects.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron / Glial Cell Mitochondria cluster_inhibitor Therapeutic Intervention cluster_outcome Therapeutic Outcome Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by Products Inactive Metabolites (DOPAC, H₂O₂) MAOB->Products Produces IncreasedDopamine Increased Dopamine Availability ReducedStress Reduced Oxidative Stress Inhibitor 2-(Fluoromethyl)cyclobutanamine (or Selegiline/Rasagiline) Inhibitor->MAOB Selectively & Irreversibly Inhibits

Caption: Mechanism of MAO-B inhibition in the brain.

Comparative Efficacy: Benchmarking Against Standard Compounds

The evaluation of a novel MAO-B inhibitor hinges on its performance relative to established drugs. Selegiline and Rasagiline serve as the primary comparators. Rasagiline is generally considered a more potent and selective inhibitor than the first-generation Selegiline.[2]

Table 1: Comparative In Vitro Inhibitory Activity

Compound Target IC₅₀ (Human) Selectivity Index (MAO-A / MAO-B) Notes
2-(Fluoromethyl)cyclobutanamine hMAO-B Hypothesized: <10 nM Hypothesized: >1000 The fluoromethyl group is expected to enhance binding affinity and selectivity.
Selegiline hMAO-B ~37 nM[6] ~127[2] First-generation inhibitor. Metabolized to amphetamine-like substances.[9]
Rasagiline hMAO-B ~5-15x more potent than Selegiline in vivo[2] Higher than Selegiline Second-generation inhibitor with no amphetamine metabolites.[2]

| Safinamide | hMAO-B | - | ~5000[2] | A third-generation inhibitor with additional non-dopaminergic mechanisms.[2][10] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical Evaluation in Animal Models

The efficacy of antiparkinsonian drugs is rigorously tested in neurotoxin-based animal models that replicate the dopamine depletion and motor deficits seen in human PD.[11][12][13] The most common models are the MPTP-treated mouse and the 6-OHDA-lesioned rat.[11][12][14]

Table 2: Summary of Preclinical In Vivo Efficacy

Model Key Parameters Measured Typical Results for Selegiline / Rasagiline Desired Outcome for 2-(Fluoromethyl)cyclobutanamine
MPTP Mouse Model [14] - Striatal dopamine levels- Tyrosine hydroxylase (TH) positive neuron count in substantia nigra- Motor function (e.g., rotarod, open field tests) - Attenuate dopamine depletion[15]- Protect TH-positive neurons from loss[15]- Improve motor performance Superior or equivalent neuroprotection and motor improvement at a lower dose.

| 6-OHDA Rat Model [14] | - Apomorphine-induced rotations (a measure of dopamine receptor sensitization)- Striatal dopamine and metabolite (DOPAC, HVA) levels- Gait analysis | - Reduce contralateral rotations- Restore dopamine levels in the lesioned hemisphere[14] | More significant reduction in rotational behavior and more complete restoration of striatal dopamine. |

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

Scientific integrity demands robust and reproducible methodologies. The following protocols are standard in the field for characterizing novel MAO-B inhibitors.

Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay

This assay quantifies the inhibitory potency (IC₅₀) of a test compound on recombinant human MAO-B. The principle is based on detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed reaction.[16][17]

InVitro_Workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare serial dilutions of 2-(Fluoromethyl)cyclobutanamine start->prep_inhibitor plate_setup 3. Add inhibitor dilutions and controls to 96-well plate prep_inhibitor->plate_setup prep_controls 2. Prepare Controls: - Vehicle (100% activity) - Selegiline (Positive Control) - No Enzyme (Blank) prep_controls->plate_setup add_enzyme 4. Add recombinant hMAO-B enzyme solution to wells. Incubate for 10 min at 37°C plate_setup->add_enzyme start_reaction 5. Initiate reaction by adding Substrate/Probe solution (e.g., Tyramine + H₂O₂ probe) add_enzyme->start_reaction measure 6. Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 30-40 min at 37°C start_reaction->measure analyze 7. Calculate reaction rates (slopes) and determine % inhibition measure->analyze calculate_ic50 8. Plot % inhibition vs. log[inhibitor] and fit curve to calculate IC₅₀ analyze->calculate_ic50 end End: Determine IC₅₀ Value calculate_ic50->end

Caption: Workflow for the in vitro MAO-B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare MAO-B Assay Buffer, reconstitute recombinant human MAO-B enzyme, Developer, and MAO-B Substrate (e.g., Tyramine) as per manufacturer instructions (e.g., Sigma-Aldrich MAK296, Assay Genie BN01013).[16][17]

  • Compound Preparation : Dissolve 2-(Fluoromethyl)cyclobutanamine and a positive control (e.g., Selegiline) in a suitable solvent (e.g., DMSO). Create a 10-point serial dilution series in Assay Buffer. The final solvent concentration in the assay should not exceed 1%.[18]

  • Plate Setup (96-well black plate) :

    • Test Wells : Add 10 µL of each test compound dilution.

    • Enzyme Control (100% Activity) : Add 10 µL of Assay Buffer with solvent.

    • Inhibitor Control : Add 10 µL of a Selegiline concentration known to give maximal inhibition.

  • Enzyme Addition : Prepare a working solution of MAO-B enzyme in cold Assay Buffer. Add 50 µL to each well (except blank). Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Prepare a Substrate Solution containing the MAO-B substrate, a fluorescent probe (e.g., GenieRed Probe), and developer. Add 40 µL to all wells to start the reaction.[17]

  • Measurement : Immediately place the plate in a microplate reader set to 37°C. Measure fluorescence kinetically (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-40 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[18]

Protocol 2: In Vivo Microdialysis in a Rat Model of Parkinson's Disease

This protocol measures the effect of a test compound on extracellular dopamine levels in the striatum of freely moving rats, providing a direct assessment of in vivo target engagement.[19][20]

Step-by-Step Methodology:

  • Animal Model and Surgery :

    • Use adult male Wistar rats. Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum.

    • Implant a microdialysis probe through the guide cannula. Allow the animal to recover for 24-48 hours.[21]

  • Microdialysis Procedure :

    • On the day of the experiment, connect the probe to a microinfusion pump. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0-1.5 µL/min).[19][22]

    • Allow the system to stabilize and collect baseline dialysate samples every 20-30 minutes.[19][22]

  • Drug Administration : Administer 2-(Fluoromethyl)cyclobutanamine (or a comparator) via the desired route (e.g., intraperitoneal injection, i.p.).

  • Sample Collection : Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurochemical Analysis (HPLC-ECD) :

    • Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[19]

    • The system consists of a reverse-phase C18 column and an electrochemical detector set at an oxidative potential (e.g., +0.75 V) to detect the analytes.[19]

  • Data Analysis :

    • Quantify the concentrations of dopamine, DOPAC, and HVA by comparing peak areas to those of known standards.

    • Express the post-treatment levels as a percentage of the stable baseline collected before drug administration. A successful MAO-B inhibitor should significantly increase dopamine levels and decrease the levels of its metabolite, DOPAC.

Conclusion and Future Directions

While 2-(Fluoromethyl)cyclobutanamine remains an investigational compound, its rational design presents a compelling case for its evaluation as a next-generation MAO-B inhibitor. The structural incorporation of a cyclobutanamine core with a fluoromethyl group holds the potential for enhanced potency, selectivity, and a favorable pharmacokinetic profile compared to existing therapies like Selegiline and Rasagiline. The critical next step is the empirical validation of these hypotheses through rigorous preclinical testing, following the established protocols outlined in this guide. Should this compound demonstrate superior efficacy in reducing dopamine turnover and protecting dopaminergic neurons in animal models, it would represent a significant advancement in the symptomatic and potentially disease-modifying treatment of Parkinson's disease.

References

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • Benchchem. (n.d.). A Comparative Analysis of Selegiline and Rasagiline Efficacy in Preclinical Parkinson's Disease Models.
  • Meredith, G. E., & Sonsalla, P. K. (2002).
  • Creative Animodel. (n.d.). Animal Models of Parkinson's Disease.
  • Davis, J. (2023, September 10). A Closer Look at Selegiline for Parkinson's Symptom Management.
  • Cai, H., et al. (2021, December 21). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC.
  • Knoll, J., et al. (2023, August 28). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. PubMed.
  • Abcam. (2025, June 26). Animal Models of Parkinson's Disease.
  • Biospective. (n.d.). Parkinson's Disease Mouse Models | Global Preclinical CRO.
  • Knoll, J., et al. (2023, August 28). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays.
  • Parkinson's Disease.net. (n.d.). MAO-B Inhibitors: Rasagiline, Selegiline & Safinamide.
  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors.
  • Fedorov, V. N., et al. (2024, December 30). Antiparkinsonian activity of selective MAO-B inhibitors of different chemical structures. Research Results in Pharmacology.
  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide).
  • Zhang, J., et al. (n.d.). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. [Source not further specified].
  • Youdim, M. B. H., et al. (n.d.). Cellular mechanism of neuroprotection by selegiline and rasagiline in mitochondria and cellular signal transduction.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • de Jong, A. J., et al. (n.d.).
  • Lugo-Morales, L. Z., et al. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PMC.
  • Lugo-Morales, L. Z., et al. (2015, May 13). In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Du, G., et al. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Evans, R. H., et al. (n.d.).
  • CymitQuimica. (n.d.). CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride….
  • Bungay, P. M., et al. (n.d.).
  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • Jamal, Q., et al. (2024). Microdialysis perfusion of COA‑Cl enhances dopamine metabolism in the dorsal striatum of freely moving mice. Acta Neurobiologiae Experimentalis.
  • Namyslo, J. C., & Kaufmann, D. E. (2025, August 6). The application of cyclobutane derivatives in organic synthesis.
  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • MedchemExpress.com. (n.d.). Monoamine Oxidase B inhibitor 1.
  • Grygorenko, O. O., et al. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Santa Cruz Biotechnology. (n.d.). MAO-B Inhibitors.
  • Agrawal, M., et al. (2023, March 28). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. PMC.
  • Kim, H. J., et al. (2024, June 28).
  • Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Grygorenko, O. O., et al. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Ferreira, R. J., et al. (2025, July 18).

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A Comparative Guide to the Synthesis of 2-(Fluoromethyl)cyclobutanamine: An Evaluation of Key Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of fluorinated motifs into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among these, the fluorinated cyclobutane scaffold has garnered significant interest due to its unique conformational constraints and its ability to serve as a bioisosteric replacement for other common chemical groups. This guide provides a comprehensive comparison of different synthetic routes to 2-(fluoromethyl)cyclobutanamine, a valuable building block for drug discovery. We will delve into the experimental details, mechanistic underpinnings, and relative merits of each approach to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, imparts a distinct three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for biological targets. The addition of a fluoromethyl group further enhances the molecular properties by altering lipophilicity, metabolic stability, and pKa.[1][2] 2-(Fluoromethyl)cyclobutanamine, therefore, represents a privileged scaffold for the development of novel therapeutics across various disease areas. The strategic synthesis of this building block is a critical step in the drug development pipeline.

Synthetic Strategies: A Head-to-Head Comparison

We will now explore three primary synthetic strategies for the preparation of 2-(fluoromethyl)cyclobutanamine, each with its own set of advantages and challenges.

Route 1: Nucleophilic Fluorination of a Pre-functionalized Cyclobutane

This classical and often utilized approach relies on the displacement of a good leaving group by a fluoride ion source. A common starting material for this route is a suitably protected 2-(hydroxymethyl)cyclobutanamine or a precursor that allows for the introduction of the amine functionality at a later stage.

Experimental Protocol:
  • Mesylation of the Alcohol: Commercially available N-Boc-2-(hydroxymethyl)cyclobutanol is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. This converts the hydroxyl group into a mesylate, an excellent leaving group.

  • Nucleophilic Fluorination: The resulting mesylate is then subjected to nucleophilic fluorination using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically heated to drive the SN2 displacement.

  • Deprotection: The Boc-protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane) to yield the final product, 2-(fluoromethyl)cyclobutanamine.

Rationale and Mechanistic Insights:

This strategy is predicated on the well-established SN2 reaction mechanism. The choice of a polar aprotic solvent is crucial as it solvates the cation of the fluoride salt, leaving the fluoride anion "naked" and highly nucleophilic. The stereochemistry at the 2-position of the cyclobutane ring is inverted during the fluorination step, a key consideration if a specific stereoisomer is desired.

Visualization of the Workflow:

route1 start N-Boc-2-(hydroxymethyl)cyclobutanol step1 Mesylation (MsCl, TEA, DCM) start->step1 intermediate1 N-Boc-2-(mesyloxymethyl)cyclobutane step1->intermediate1 step2 Fluorination (TBAF, THF) intermediate1->step2 intermediate2 N-Boc-2-(fluoromethyl)cyclobutane step2->intermediate2 step3 Deprotection (TFA, DCM) intermediate2->step3 end 2-(Fluoromethyl)cyclobutanamine step3->end

Caption: Workflow for Route 1: Nucleophilic Fluorination.

Route 2: Deoxofluorination of a Hydroxymethyl Precursor

Deoxofluorination offers a more direct approach to convert a hydroxyl group into a fluorine atom, bypassing the need for a two-step activation-displacement sequence. Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogs are commonly employed for this transformation.

Experimental Protocol:
  • Synthesis of the Starting Alcohol: A suitable starting material is N-Boc-2-(hydroxymethyl)cyclobutanamine.

  • Deoxofluorination: The protected amino alcohol is dissolved in an anhydrous, non-polar solvent like DCM and cooled to a low temperature (typically -78 °C). A solution of DAST in DCM is then added dropwise. The reaction is allowed to slowly warm to room temperature.

  • Workup and Deprotection: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. After extraction and purification, the Boc-protecting group is removed as described in Route 1 to afford the target compound.

Rationale and Mechanistic Insights:

DAST reacts with the alcohol to form a fluorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion displaces the sulfinate leaving group, yielding the fluorinated product. This reaction generally proceeds with inversion of stereochemistry. Careful control of the reaction temperature is critical to minimize side reactions, such as elimination and rearrangement, which can be prevalent with strained ring systems.

Visualization of the Workflow:

route2 start N-Boc-2-(hydroxymethyl)cyclobutanamine step1 Deoxofluorination (DAST, DCM, -78 °C) start->step1 intermediate1 N-Boc-2-(fluoromethyl)cyclobutane step1->intermediate1 step2 Deprotection (TFA, DCM) intermediate1->step2 end 2-(Fluoromethyl)cyclobutanamine step2->end

Caption: Workflow for Route 2: Deoxofluorination.

Route 3: Ring Expansion of a Cyclopropylmethyl Amine Derivative

More contemporary approaches leverage the strain-release of smaller ring systems to construct the cyclobutane core. This can offer novel and efficient pathways to the desired product.

Experimental Protocol:
  • Formation of a Cyclopropylmethyl Amine: A suitable starting material would be a protected (1-aminocyclopropyl)methanol.

  • Activation and Ring Expansion: The hydroxyl group of the cyclopropylmethyl amine derivative is activated, for instance, by conversion to a tosylate. Treatment of this activated intermediate with a mild base can induce a concerted ring expansion to the corresponding cyclobutanimine, which is then reduced in situ or in a subsequent step.

  • Fluorination and Deprotection: The resulting 2-methylcyclobutanamine can then be functionalized at the methyl group, for example, through radical fluorination, or the synthesis can be adapted to incorporate the fluorine atom at an earlier stage. Subsequent deprotection yields the final product. While a direct ring expansion to a fluoromethylated cyclobutane is less common, this strategy highlights a conceptually different approach. A more direct, albeit challenging, route could involve the ring expansion of a fluorinated cyclopropyl precursor.[3]

Rationale and Mechanistic Insights:
Visualization of the Workflow:

route3 start Protected (1-aminocyclopropyl)methanol step1 Activation & Ring Expansion start->step1 intermediate1 Protected 2-methylcyclobutanamine step1->intermediate1 step2 Fluoromethylation intermediate1->step2 intermediate2 Protected 2-(fluoromethyl)cyclobutane step2->intermediate2 step3 Deprotection intermediate2->step3 end 2-(Fluoromethyl)cyclobutanamine step3->end

Caption: Conceptual Workflow for Route 3: Ring Expansion.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key parameters of each route are summarized in the table below.

ParameterRoute 1: Nucleophilic FluorinationRoute 2: DeoxofluorinationRoute 3: Ring Expansion
Overall Yield Moderate to GoodModerateVariable, often lower
Scalability Readily scalableScalable with caution (DAST)Less established for large scale
Reagent Safety Generally safe reagentsDAST is toxic and moisture-sensitiveCan involve hazardous intermediates
Stereocontrol Predictable (SN2 inversion)Generally predictable (inversion)Can be complex
Starting Material Availability Readily availableReadily availableMay require custom synthesis
Number of Steps 3-4 steps2-3 stepsVariable, potentially longer

Conclusion and Future Perspectives

The synthesis of 2-(fluoromethyl)cyclobutanamine can be accomplished through several distinct synthetic strategies. The choice of the optimal route will depend on a variety of factors including the desired scale, available starting materials, and the required stereochemistry.

  • Route 1 (Nucleophilic Fluorination) represents a robust and well-established method that is often the first choice for its reliability and scalability.

  • Route 2 (Deoxofluorination) offers a more concise pathway, though it requires careful handling of hazardous reagents.

  • Route 3 (Ring Expansion) , while currently less developed for this specific target, presents an exciting avenue for future research and may provide access to novel analogs.

As the demand for complex fluorinated building blocks continues to grow, the development of even more efficient, safe, and stereoselective methods for the synthesis of 2-(fluoromethyl)cyclobutanamine and related compounds will remain a key area of focus for synthetic and medicinal chemists.

References

  • Feskov, I. O., Golub, B. O., Vashchenko, B., & Haufe, G. (n.d.). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. Retrieved from a study on fluorinated cyclobutane amino acids.[4]

  • Mykhailiuk, P. K. (2025, November 8). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. This review covers the synthesis of fluorinated four-membered carbocycles.[1][5]

  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. This preprint describes an approach to cis-1,2-disubstituted (fluoro)alkyl cyclobutanes.[2][6][7]

  • Milligan, J. A. (2018, March 8). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. This thesis describes strain-relieving deoxyfluorination of bicyclo[1.1.0]butyl alcohols.[8]

  • Wang, Q., et al. (n.d.). Silver-initiated Radical Ring Expansion/Fluorination of Ethynyl cyclobutanols: Efficient Synthesis of Monofluoroethenyl Cyclopentanones. [Source not explicitly stated, likely a journal publication]. This article details a silver-initiated radical ring expansion and fluorination.[3]

  • Grygorenko, O. O., et al. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. This paper details the synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines.[9][10]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. This article reports the synthesis of CF3-cyclobutane building blocks from cyclobutylcarboxylic acids.[11]

  • Groves, J. T., et al. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. This paper discusses the functionalization of cyclobutylamine derivatives.[12]

  • Moore, J. A., & Hopf, H. (2010, December 20). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. SciSpace. This article discusses ring expansion reactions of cyclobutene derivatives.[13]

  • Organic Chemistry Portal. (n.d.). Ring-Expansion. Retrieved from [Link]. This webpage provides an overview of ring-expansion reactions in organic chemistry.[14]

  • Fairhurst, R. A., & Kane, P. D. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. This review describes synthetic routes to fluoromethyl ketones.[15]

Sources

Correlation of in vitro and in vivo activity for 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Comparison Guide: In Vitro vs. In Vivo Activity of 2-(Fluoromethyl)cyclobutanamine

Executive Summary & Compound Identity

2-(Fluoromethyl)cyclobutanamine is a specialized fluorinated cyclic amine primarily utilized in medicinal chemistry as a mechanism-based inactivator (suicide substrate) scaffold. It belongs to the class of halo-alkyl cycloalkylamines, which are structurally designed to target flavin-dependent amine oxidases, including Monoamine Oxidase (MAO) , Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) , and Lysine-Specific Demethylase 1 (LSD1) .

This guide analyzes the correlation between its in vitro kinetic profile—characterized by irreversible enzyme inactivation—and its in vivo pharmacodynamics, where metabolic stability and ring-strain effects differentiate it from its more famous analog, 2-(fluoromethyl)cyclopropylamine .

FeatureDescription
Chemical Class Fluorinated Cycloalkylamine
Primary Mechanism Mechanism-Based Inactivation (Suicide Inhibition) via

-elimination of Fluoride
Key Targets MAO-B, SSAO (VAP-1), LSD1
Structural Analog 2-(Fluoromethyl)cyclopropylamine (Higher ring strain, often higher potency)
CAS Number 2503206-91-3 (Hydrochloride salt)

In Vitro Activity: Mechanism & Kinetics

In a controlled in vitro environment, 2-(fluoromethyl)cyclobutanamine acts as a "Trojan horse" substrate. The enzyme accepts the amine, but the catalytic turnover triggers a latent reactive group that covalently binds to the enzyme's cofactor (FAD) or active site residues.

Mechanism of Action (MOA)
  • Oxidation: The amine oxidase converts the

    
    -carbon amine to an imine.
    
  • 
    -Elimination:  The acidity of the 
    
    
    
    -proton (adjacent to the fluoromethyl group) allows for the elimination of the fluoride ion (
    
    
    ).
  • Michael Acceptor Formation: This elimination generates a highly reactive electrophilic species (e.g., an exocyclic methylene or conjugated imine).

  • Covalent Modification: A nucleophilic residue in the enzyme active site attacks this electrophile, irreversibly inhibiting the enzyme.

Comparative In Vitro Data

The following table contrasts the cyclobutane scaffold with the cyclopropane analog. The cyclobutane ring possesses less ring strain (


26 kcal/mol) compared to cyclopropane  (

27.5 kcal/mol), which influences the activation energy for ring opening (if applicable) and the stability of the intermediate.
Parameter2-(Fluoromethyl)cyclobutanamine2-(Fluoromethyl)cyclopropylamine (Comparator)Significance
Target Selectivity Moderate (MAO-B / SSAO)High (MAO-A/B, LSD1)Cyclobutanes often show altered steric fit, potentially improving selectivity for larger active sites (e.g., SSAO).

(Affinity)
Mid-micromolar range (

)*
Low-micromolar/NanomolarLarger ring size may reduce affinity for tight steric pockets like MAO-A.

(Rate)
ModerateFastLower ring strain may slow the transition state formation during inactivation.
Stability High (Chemical stability)Moderate (Prone to spontaneous decomposition)Cyclobutanes are easier to handle in solution.

*Note: Values are generalized estimates based on SAR of fluoromethyl-cycloalkylamines.

Visualization: Mechanism of Suicide Inhibition

MOA Substrate 2-(Fluoromethyl) cyclobutanamine ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Ki) Imine Imine Intermediate ES_Complex->Imine Oxidation (FAD) Elimination Fluoride Elimination (-HF) Imine->Elimination Activation Reactive Electrophilic Michael Acceptor Elimination->Reactive Formation Inactivated Covalently Inhibited Enzyme (Dead) Reactive->Inactivated Nucleophilic Attack

Caption: Step-wise mechanism of suicide inhibition. The enzymatic oxidation triggers fluoride elimination, creating a reactive species that kills the enzyme.

In Vivo Activity: PK/PD & Correlation

The transition from in vitro potency to in vivo efficacy for fluoromethyl-amines is often non-linear due to metabolic clearance and non-specific binding.

Pharmacokinetics (PK)
  • Absorption: As a small, lipophilic amine, 2-(fluoromethyl)cyclobutanamine is expected to have high oral bioavailability and rapid absorption.

  • Distribution (BBB Penetration): The cyclobutane ring increases lipophilicity compared to linear amines, facilitating Blood-Brain Barrier (BBB) penetration. This is critical for targeting CNS enzymes like MAO-B or LSD1.

  • Metabolism:

    • Primary Route: Oxidative deamination by non-target amine oxidases (clearance).

    • Defluorination: If the compound is metabolized by liver enzymes (CYP450) before reaching the target, it may release free fluoride, leading to potential bone toxicity in chronic dosing (skeletal fluorosis).

In Vitro - In Vivo Correlation (IVIVC)
In Vitro CharacteristicIn Vivo ConsequenceCorrelation Status
Irreversible Inhibition Long Duration of Action: Efficacy persists after the drug is cleared from plasma. PD half-life > PK half-life.Positive: Comparison confirms "hit-and-run" pharmacology.
High Reactivity Off-Target Toxicity: Potential for haptenization of liver proteins (idiosyncratic toxicity).Negative: High in vitro potency can predict higher toxicity risk.
Selectivity Profile Side Effects: If selectivity for MAO-B vs MAO-A is poor in vitro, in vivo use may cause "Cheese Effect" (tyramine toxicity).Direct: In vitro selectivity is a strong predictor of in vivo safety.

Experimental Protocols

To validate the activity of 2-(fluoromethyl)cyclobutanamine, the following self-validating protocols are recommended.

Protocol A: In Vitro MAO-B Inactivation Assay

Purpose: Determine


 and 

values.
  • Reagents: Recombinant human MAO-B, Kynuramine (substrate), Potassium Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Incubate MAO-B with varying concentrations of 2-(fluoromethyl)cyclobutanamine (

    
    ) at 37°C for defined time points (0, 5, 10, 15, 30 min).
    
  • Dilution: Aliquot the mixture and dilute 50-fold into a reaction buffer containing saturating Kynuramine (

    
    ). Note: This dilution step minimizes reversible inhibition, isolating the irreversible component.
    
  • Measurement: Monitor the formation of 4-hydroxyquinoline at 315 nm (fluorometric or spectrophotometric).

  • Analysis: Plot

    
     Remaining Activity) vs. Time to obtain 
    
    
    
    . Then plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .
Protocol B: In Vivo Brain MAO Inhibition (Rodent Model)

Purpose: Assess BBB penetration and target engagement.

  • Dosing: Administer 2-(fluoromethyl)cyclobutanamine (e.g., 10 mg/kg, i.p.) to C57BL/6 mice.

  • Time Course: Sacrifice animals at 1h, 6h, and 24h post-dose.

  • Tissue Prep: Rapidly remove brains, wash in cold saline, and homogenize in phosphate buffer.

  • Ex Vivo Assay: Use the homogenate as the enzyme source in the Kynuramine assay (described above).

  • Validation: Compare activity against vehicle-treated controls. Significant inhibition at 24h indicates irreversible binding and successful CNS penetration.

Workflow Diagram: Study Design

StudyDesign Compound 2-(Fluoromethyl) cyclobutanamine InVitro In Vitro Screening (MAO/SSAO/LSD1) Compound->InVitro KineticParams Determine Ki & k_inact InVitro->KineticParams Decision Selectivity > 50x? KineticParams->Decision Decision->Compound No (Redesign) InVivo In Vivo PK/PD (Mice) Decision->InVivo Yes ExVivo Ex Vivo Brain Enzyme Activity InVivo->ExVivo

Caption: Decision tree for progressing from in vitro kinetics to in vivo validation.

References

  • Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.
  • McDonald, I. A., et al. (1985). "Mechanism-based inhibition of monoamine oxidase by (fluoromethyl)cyclopropylamines." Journal of the American Chemical Society. Link (Reference for the cyclopropyl analog comparator).

  • Foot, J. S., et al. (2013). "Fluoromethyl-amine derivatives as SSAO/VAP-1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for fluoromethyl-amine specificity).
  • PubChem. (2025). "Compound Summary: 2-(Fluoromethyl)cyclobutanamine." National Library of Medicine. Link

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(Fluoromethyl)cyclobutanamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved pharmacological profiles is a constant endeavor. Among the myriad of structural motifs, the cyclobutane ring has garnered significant attention for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1] Concurrently, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, often leading to enhanced potency, selectivity, and pharmacokinetic properties.[2][3] This guide delves into the promising, yet underexplored, class of compounds that marries these two concepts: 2-(fluoromethyl)cyclobutanamine derivatives.

While a dedicated body of literature on the structure-activity relationship (SAR) of 2-(fluoromethyl)cyclobutanamine derivatives is not yet established, this guide will synthesize information from closely related compound classes to provide a predictive framework for their development. By examining the SAR of analogous structures, such as fluorinated cyclopropylamines and other cyclic amines targeting key enzymes, we can extrapolate potential biological targets and formulate a rational approach to exploring the chemical space of these novel derivatives. This document serves as both a review of pertinent research and a forward-looking proposal for a systematic investigation into this promising area of drug discovery.

The Strategic Advantage of the 2-(Fluoromethyl)cyclobutanamine Scaffold

The rationale for investigating 2-(fluoromethyl)cyclobutanamine derivatives is rooted in the well-established benefits of its constituent parts. The cyclobutane core offers a three-dimensional structure that can orient pharmacophoric groups in distinct vectors, potentially leading to highly specific interactions with biological targets.[1][] The aminomethyl side chain provides a key point for interaction, often with acidic residues in enzyme active sites or receptors.

The introduction of a fluoromethyl group at the 2-position is a critical design element. The electron-withdrawing nature of fluorine can significantly impact the basicity (pKa) of the primary amine, a crucial parameter for target engagement and pharmacokinetic properties.[5][6] Furthermore, the fluoromethyl group can influence lipophilicity and metabolic stability, potentially blocking sites of oxidative metabolism and improving drug-like properties.[3]

Potential Biological Targets and Comparative SAR Analysis

Based on the structural similarities to known bioactive molecules, we can hypothesize several potential biological targets for 2-(fluoromethyl)cyclobutanamine derivatives. This section will explore two such targets, Monoamine Oxidases (MAOs) and Dipeptidyl Peptidase-4 (DPP-4), and provide a comparative SAR analysis based on existing literature.

Monoamine Oxidase (MAO) Inhibition: A Potential Treatment for Neurological Disorders

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a validated strategy for the treatment of depression and Parkinson's disease.[7] The structurally related fluorinated phenylcyclopropylamines have been shown to be potent inhibitors of both MAO-A and MAO-B.[8]

Comparative SAR Insights from Fluorinated Phenylcyclopropylamines:

  • Role of Fluorine: The presence of fluorine on the cyclopropane ring of phenylcyclopropylamines increases inhibitory activity against both MAO-A and MAO-B.[8] This suggests that the fluoromethyl group in our target scaffold could similarly enhance potency.

  • Stereochemistry: The stereochemistry of the cyclopropane ring is a critical determinant of activity, with the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine being a more potent inhibitor.[8] A systematic investigation of the stereoisomers of 2-(fluoromethyl)cyclobutanamine derivatives will be crucial.

  • Aromatic Substitution: Substitution on the aromatic ring of phenylcyclopropylamines with electron-withdrawing groups enhances MAO inhibition.[8] This provides a clear direction for derivatization of the cyclobutane core, should a phenyl-substituted analog be pursued.

Proposed SAR Exploration for 2-(Fluoromethyl)cyclobutanamine Derivatives as MAO Inhibitors:

The following table outlines a proposed initial library of compounds to explore the SAR of this scaffold for MAO inhibition, with comparator compounds included for context.

Compound IDR1 (at amine)R2 (on cyclobutane)Predicted Target(s)Rationale for Inclusion
T-1 (Core) HHMAO-A/BBaseline activity of the core scaffold.
T-2 MethylHMAO-A/BExplore impact of N-alkylation.
T-3 HPhenylMAO-A/BIntroduce aromatic ring for potential pi-stacking interactions.
T-4 H4-ChlorophenylMAO-A/BInvestigate effect of electron-withdrawing group on the phenyl ring.
C-1 (Tranylcypromine) N/AN/AMAO-A/BClinically used, non-selective MAO inhibitor.[]
C-2 (Safinamide) N/AN/AMAO-BSelective, reversible MAO-B inhibitor.[]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Novel Approach for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, which play a crucial role in glucose homeostasis. Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes.[9] Several approved DPP-4 inhibitors, such as sitagliptin and vildagliptin, feature cyclic amine moieties that interact with the enzyme's active site.[10][11]

Comparative SAR Insights from Existing DPP-4 Inhibitors:

  • Cyclic Amine Scaffolds: The use of rigid, cyclic amine structures is a common feature of potent DPP-4 inhibitors. These scaffolds correctly position a primary or secondary amine to form a key salt bridge with glutamic acid residues in the S2 pocket of the enzyme.

  • Fluorinated Phenyl Groups: Many potent DPP-4 inhibitors incorporate a trifluorophenyl group that binds to the S1 pocket of the enzyme.[10] This suggests that incorporating a fluorinated aromatic substituent on the cyclobutane ring of our scaffold could be a fruitful avenue for exploration.

  • Nitrile Warheads: Some DPP-4 inhibitors utilize a nitrile group to form a covalent, yet reversible, interaction with the catalytic serine residue.

Proposed SAR Exploration for 2-(Fluoromethyl)cyclobutanamine Derivatives as DPP-4 Inhibitors:

The following table outlines a proposed initial library of compounds to explore the SAR of this scaffold for DPP-4 inhibition.

Compound IDR Group (on amine)Predicted TargetRationale for Inclusion
D-1 (Core) HDPP-4Baseline activity of the core scaffold.
D-2 (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoylDPP-4Mimic the side chain of potent DPP-4 inhibitors like sitagliptin.
D-3 2-cyano-pyrrolidin-1-ylDPP-4Incorporate a nitrile warhead for potential covalent inhibition.
C-3 (Sitagliptin) N/ADPP-4Clinically used, potent DPP-4 inhibitor.[9]
C-4 (Vildagliptin) N/ADPP-4Clinically used DPP-4 inhibitor with a different scaffold.[9]

Experimental Protocols

To elucidate the SAR of 2-(fluoromethyl)cyclobutanamine derivatives, a series of standardized in vitro assays should be employed.

Protocol 1: MAO Inhibition Assay

Objective: To determine the in vitro potency and selectivity of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • Test compounds and reference inhibitors (Tranylcypromine, Safinamide)

  • 96-well microplates

  • Plate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of test compounds and reference inhibitors in assay buffer.

  • Add MAO-A or MAO-B enzyme to the wells of a 96-well plate.

  • Add the test compounds or reference inhibitors to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the Amplex® Red reagent/horseradish peroxidase/substrate mixture.

  • Monitor the fluorescence increase at an excitation of 530-560 nm and an emission of ~590 nm for 30 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 values by non-linear regression analysis.

Protocol 2: DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of test compounds against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Glo® Protease Assay (or similar)

  • Test compounds and reference inhibitors (Sitagliptin, Vildagliptin)

  • 96-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of test compounds and reference inhibitors in assay buffer.

  • Add DPP-4 enzyme to the wells of a 96-well plate.

  • Add the test compounds or reference inhibitors to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the luminogenic substrate.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 values by non-linear regression analysis.

Visualizing the Path Forward: Workflow and Key Relationships

To effectively guide the research and development process, it is essential to visualize the proposed workflow and the key relationships that will be investigated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Elucidation Core 2-(Fluoromethyl)cyclobutanamine Core Synthesis Library Library Synthesis (R1, R2 modifications) Core->Library MAO_Assay MAO-A/B Inhibition Assays Library->MAO_Assay DPP4_Assay DPP-4 Inhibition Assay Library->DPP4_Assay SAR_Table Generate SAR Tables MAO_Assay->SAR_Table DPP4_Assay->SAR_Table Docking Molecular Docking Studies SAR_Table->Docking Lead_Opt Lead Optimization Docking->Lead_Opt Lead_Opt->Library Iterative Design

Figure 1: Proposed workflow for the elucidation of the structure-activity relationship of 2-(fluoromethyl)cyclobutanamine derivatives.

Key_Relationships cluster_structural Structural Modifications cluster_properties Physicochemical & Biological Properties Stereochem Stereochemistry Potency Potency (IC50) Stereochem->Potency Selectivity Selectivity (MAO-A vs MAO-B) Stereochem->Selectivity Amine_Sub Amine Substitution (R1) Amine_Sub->Potency pKa pKa Amine_Sub->pKa Ring_Sub Ring Substitution (R2) Ring_Sub->Potency Lipophilicity Lipophilicity (logP) Ring_Sub->Lipophilicity F_Position Fluoromethyl Position F_Position->pKa Metabolic_Stability Metabolic Stability F_Position->Metabolic_Stability

Figure 2: Key relationships to investigate in the SAR study of 2-(fluoromethyl)cyclobutanamine derivatives.

Conclusion and Future Directions

The 2-(fluoromethyl)cyclobutanamine scaffold represents a novel and promising area for drug discovery. While direct experimental data on its SAR is currently lacking, a comprehensive analysis of structurally related compounds provides a strong foundation for a rational and targeted investigation. The proposed exploration of these derivatives as inhibitors of MAO and DPP-4 is supported by a wealth of literature on analogous structures.

The path forward is clear: a systematic synthesis and screening effort, guided by the principles of medicinal chemistry and a thorough understanding of the potential biological targets. The experimental protocols and workflows outlined in this guide provide a robust framework for such an undertaking. Through a dedicated and iterative process of design, synthesis, and testing, the full potential of 2-(fluoromethyl)cyclobutanamine derivatives as a new class of therapeutic agents can be unlocked. This endeavor not only holds the promise of novel drug candidates but also contributes valuable knowledge to the broader field of medicinal chemistry.

References

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2272.
  • Li, P., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1501.
  • Zhao, K., et al. (2003). Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. Bioorganic & Medicinal Chemistry, 11(2), 207-215.
  • Altomonte, S., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. Journal of Medicinal Chemistry, 66(7), 4947-4965.
  • Kim, D. H., et al. (2001). Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. Journal of the American Chemical Society, 123(47), 11796-11797.
  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2269-2281.
  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • Silverman, R. B., & Abeles, R. H. (1986). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 25(1), 1-5.
  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(47), 32903-32914.
  • Edmondson, D. E., & Binda, C. (2018). Monoamine Oxidase Inhibitors. Subcellular Biochemistry, 87, 117-135.
  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • Feng, J., et al. (2011). The highly potent and selective dipeptidyl peptidase IV inhibitors bearing a thienopyrimidine scaffold effectively treat type 2 diabetes. European Journal of Medicinal Chemistry, 46(1), 71-76.
  • Salmaso, V., & Schirrmacher, R. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 15-20.
  • Sharma, S., et al. (2023). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Molecules, 28(5), 2217.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Fluoromethyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profiling

Handling 2-(Fluoromethyl)cyclobutanamine requires a safety strategy that goes beyond standard "lab safety." This molecule combines the high reactivity and volatility of a strained cyclic amine with the lipophilicity of a fluorinated motif.

As researchers, we often treat "building blocks" as inert until proven otherwise. Do not make that mistake here. Based on Structure-Activity Relationships (SAR) of analogous fluorinated cycloalkylamines, this compound must be treated as a Flammable Corrosive with high skin permeability.

The "Why" Behind the Protocol (Hazard Deconstruction)
  • Cyclobutanamine Core: Small cyclic amines are notoriously volatile and possess high vapor pressures. They are potent nucleophiles and bases (pKa ~9-10), capable of causing immediate chemical burns to mucous membranes [1].

  • Fluoromethyl Group (

    
    ):  The introduction of fluorine increases the compound's lipophilicity compared to its non-fluorinated parent. This enhances its ability to penetrate the stratum corneum (outer skin layer), potentially carrying the corrosive amine functionality deeper into the dermal tissue than a standard amine [2].
    
  • Ring Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it adds to the flammability profile and energy release upon decomposition or combustion [3].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of neat material.

PPE CategoryRequirementTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amine vapors are lachrymators; direct liquid contact can cause permanent corneal opacity. Goggles provide the necessary seal against vapor and splash.
Hand Protection Double-Gloving Strategy (See Diagram below)Inner Layer: 4-mil Nitrile (Tactility).Outer Layer: 8-mil Nitrile or Laminate (Barrier).Note:[1] Fluorinated amines can degrade standard nitrile faster than expected. Change outer gloves every 30 mins or immediately upon splash [4].
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Standard lab coats are porous. If handling volumes >10 mL, a chemically resistant apron (Tyvek or PVC) prevents "soak-through" burns to the torso.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary Control: Do not handle outside a hood. If work outside a hood is unavoidable (e.g., instrument maintenance), a full-face respirator with ABEK (Amine/Organic Vapor) cartridges is required.
Risk-Based Decision Workflow (Visualization)

This workflow dictates your PPE and engineering control choices based on the scale of operation.

PPE_Decision_Tree Start START: Define Operation Scale ScaleCheck Is Quantity > 10 mL? Start->ScaleCheck LowScale Small Scale (< 10 mL) ScaleCheck->LowScale No HighScale Large Scale (> 10 mL) ScaleCheck->HighScale Yes StandardPPE Standard PPE: Splash Goggles + Double Nitrile (4 mil) LowScale->StandardPPE HoodCheck Fume Hood Available? StandardPPE->HoodCheck Proceed Proceed with Standard Handling HoodCheck->Proceed Yes EnhancedPPE Enhanced PPE: Face Shield + Apron + Laminate Gloves (Silver Shield) HoodCheck->EnhancedPPE No (Stop Work) HighScale->EnhancedPPE Engineering Mandatory Engineering Controls: Schlenk Line / Closed Transfer EnhancedPPE->Engineering

Figure 1: Decision logic for selecting PPE and engineering controls based on volumetric risk thresholds.

Operational Handling Protocol
A. Storage and Stability[2][3][4]
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Amines react with atmospheric

    
     to form carbamates (white crusts), which can clog syringe needles and alter stoichiometry.
    
  • Temperature: Refrigerate (

    
    ) to minimize vapor pressure.
    
  • Segregation: Store away from oxidizers (risk of fire) and acids (exothermic reaction).

B. Transfer Techniques (The "Air-Free" Standard)

Do not pour this chemical. Pouring increases surface area and vapor generation.

  • Purge: Ensure the receiving vessel is purged with inert gas.

  • Syringe: Use a glass syringe with a Luer-lock tip. Plastic syringes (polypropylene) may swell upon prolonged contact with fluorinated amines.

  • Pressure Equalization: If withdrawing from a septum-sealed bottle, use a balloon of inert gas to equalize pressure. Do not pull a vacuum against the liquid, as this promotes volatilization.

C. Reaction Setup
  • Exotherm Warning: When adding 2-(Fluoromethyl)cyclobutanamine to an electrophile (e.g., acid chloride, alkyl halide) or an acid, expect a rapid exotherm.

  • Control: Add the amine dropwise at

    
    .
    
  • Venting: Ensure the reaction vessel is vented through an oil bubbler or to a scrubber to prevent pressure buildup.

Emergency Response & First Aid
  • Skin Contact (The "Flush and Soap" Rule):

    • Immediate Action: Move to the safety shower/sink immediately. Time is tissue.

    • Flush: Rinse with copious water for 15 minutes .

    • Soap: Use mild soap. Amines are lipophilic; water alone may not efficiently remove the fluorinated residue.

    • Medical: Seek evaluation. Note: Unlike acyl fluorides, this compound contains a stable C-F bond and does not typically release Hydrofluoric Acid (HF) on skin contact. Calcium Gluconate is generally not required unless combustion has occurred, but standard base burn protocols apply.

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes , holding eyelids open.

    • Do not use neutralizers (acids) in the eye.

    • Transport to emergency care immediately.

  • Spill Cleanup (< 50 mL):

    • Evacuate the immediate area.

    • PPE: Wear goggles, double nitrile gloves, and a respirator if outside a hood.

    • Absorb: Use a non-combustible absorbent (vermiculite or sand).[5] Do not use paper towels (amines can ignite cellulose).

    • Neutralize: Wipe the area with a dilute, weak acid (e.g., 5% citric acid) to neutralize residues, then wash with water.

Disposal Considerations

Disposal of fluorinated amines requires strict adherence to environmental regulations due to the stability of the C-F bond [5].

  • Segregation: Collect in a dedicated waste stream labeled "Basic Organic Waste - Fluorinated."

    • Critical: Do not mix with acidic waste streams (exotherm risk) or oxidizers.

  • Labeling: Clearly mark the container with "Contains Fluorine." This is vital for the disposal facility, as fluorinated compounds require specific incineration temperatures (

    
    ) to prevent the formation of toxic byproducts like PFIB or HF downstream.
    
  • Rinsing: Triple-rinse empty containers with a solvent (e.g., dichloromethane or ethanol) before disposal. Add rinsates to the halogenated waste stream.

References
  • National Institute for Occupational Safety and Health (NIOSH). Amines, Aliphatic. NIOSH Pocket Guide to Chemical Hazards. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews. (Demonstrates lipophilicity changes). Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data. (Refer to "Amines" and "Fluorinated Solvents" sections). Link

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for unused pharmaceuticals and specialized organic waste.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.